3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Description
The exact mass of the compound 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWTDZZELJFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334145 | |
| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-42-4 | |
| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidaion of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Introduction
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids, in general, are significant compounds in chemical synthesis and are known to be catabolites of phenylalanine.[1] This guide provides an in-depth, multi-technique approach to the structural elucidation of this specific molecule, emphasizing the logical synergy between different analytical methods. This document is intended for researchers and professionals in drug development and analytical chemistry, offering not just procedural steps but the scientific rationale behind them.
The structure is:
Caption: Proposed structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Strategic Approach to Structure Elucidation
A conclusive structure determination relies on a self-validating system of cross-referenced analytical data. No single technique is sufficient. Our strategy integrates Mass Spectrometry (MS) for molecular weight and elemental composition, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework. Finally, X-ray Crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Determining Molecular Formula
Expertise & Experience: Mass spectrometry is the initial and most crucial step to determine the molecular weight and infer the elemental composition of the analyte. For halogenated compounds, the isotopic pattern is a dead giveaway. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2] This results in a characteristic M and M+2 pattern of roughly equal intensity for any fragment containing a single bromine atom.
Protocol: High-Resolution Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the relative abundance of each ion.
Expected Data & Interpretation
The molecular formula for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is C9H9BrO4. The expected monoisotopic mass is 259.968 g/mol .[3]
| Feature | Expected Observation | Rationale & Interpretation |
| Molecular Ion (M+) | A pair of peaks at m/z ≈ 260 and 262 | These peaks correspond to the intact molecule with the 79Br and 81Br isotopes, respectively. Their near-equal intensity is a strong indicator of a single bromine atom. |
| Key Fragmentation | A prominent peak at m/z = 215/217 | This corresponds to the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion, a common fragmentation pathway for carboxylic acids. The isotopic pattern confirms the bromine is still attached to the larger fragment. |
| Benzylic Cleavage | A prominent peak at m/z = 185/187 | This results from the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a brominated hydroxymethoxybenzyl cation. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the hydroxyl (-OH), carboxylic acid (C=O and -OH), ether (C-O), and aromatic ring functionalities.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm-1.
-
Background Subtraction: A background spectrum (of the empty ATR crystal) is subtracted to ensure accuracy.
Expected Data & Interpretation
| Wavenumber (cm-1) | Expected Appearance | Assignment & Interpretation |
| 3500 - 3200 | Broad | O-H stretch of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. |
| 3300 - 2500 | Very Broad | O-H stretch of the carboxylic acid, which is typically very broad and can overlap with C-H stretches. |
| ~1700 | Strong, Sharp | C=O (carbonyl) stretch of the carboxylic acid. This is a very reliable and intense band. |
| 1600 - 1450 | Multiple Sharp Bands | C=C stretching vibrations within the aromatic ring. |
| ~1250 | Strong | Asymmetric C-O-C stretch of the aryl ether (methoxy group). |
| ~1050 | Moderate | Symmetric C-O-C stretch of the aryl ether. |
| Below 800 | Moderate | C-Br stretch. The position can vary depending on the substitution pattern.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] We will use 1H NMR to identify the types and connectivity of protons, and 13C NMR to map the carbon skeleton. 2D NMR techniques like COSY and HSQC can then be used to confirm assignments.
For comparison, the reported 1H NMR data for the closely related analog, 3-Bromo-4-methoxyphenylacetic acid , in CDCl3 shows signals at: δ 3.56 (2H, s, CH2); 3.89 (3H, s, OCH3), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[6] The 13C NMR shows signals at: δ 39.9; 56.5; 111.9; 112.2; 127.0; 129.6; 134.6; 155.5; 178.0.[6]
Our target molecule, 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, differs by the presence of a hydroxyl group at the 4-position instead of a methoxy group. This will influence the chemical shifts of the nearby aromatic protons and carbons.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
1H NMR Acquisition: Acquire a standard proton spectrum.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to confirm assignments.
Expected Data & Interpretation for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Caption: Predicted NMR assignments for the target molecule.
-
Rationale for 1H NMR Predictions: The two aromatic protons (H-2 and H-6) are not coupled to each other (meta-relationship), so they are expected to appear as singlets. The methylene (-CH2-) and methoxy (-OCH3) protons will also be singlets. The phenolic and carboxylic acid protons are exchangeable and will appear as broad singlets at variable chemical shifts.
-
Rationale for 13C NMR Predictions: Aromatic carbons typically resonate between 120-170 ppm.[7][8] Carbons directly attached to electronegative atoms (O, Br) will have their chemical shifts significantly affected. We expect 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.
Single-Crystal X-ray Crystallography: Unambiguous Confirmation
Expertise & Experience: While the combination of MS, IR, and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the definitive, unambiguous proof.[9] It determines the exact spatial arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry. The primary challenge is often growing a suitable, high-quality crystal.[10]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethyl acetate/hexanes).
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Expected Outcome
The successful structure solution would yield a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding). This would serve as the ultimate validation of the structure deduced from spectroscopic methods.
Conclusion
The structural elucidation of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise atomic connectivity. Each step serves to validate the previous one, building a robust and defensible structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure. This integrated approach represents the gold standard in chemical characterization.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. [Link]
-
Findlater, M., Guzei, I. A., & Cui, H. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1555. [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]
- Google Patents. (2020).
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]
-
Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
McPherson, A. (1999). Crystallization of biological macromolecules. Cold Spring Harbor Laboratory Press. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
-
Reddit. (2025). Explanation for 13C-Shift on aromatic system. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Doc Brown's Chemistry. (2023). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]
-
ResearchGate. (2019). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. angenesci.com [angenesci.com]
- 4. 3-BROMO-4-METHOXYPHENYLACETONITRILE(772-59-8) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid discovery and history
An In-Depth Technical Guide to (3-bromo-4-hydroxy-5-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Inferred Biological Significance
Abstract
(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. While its specific discovery and developmental history are not extensively documented in scientific literature, its structural features suggest significant potential as a synthetic intermediate in medicinal chemistry and as a candidate for biological screening. This guide provides a comprehensive technical overview, proposing a robust synthetic pathway from readily available precursors, detailing methodologies for its characterization, and inferring its potential biological relevance through the analysis of structurally related compounds. This document is intended for researchers and scientists in organic synthesis, drug discovery, and materials science, offering a foundational understanding and practical protocols for working with this compound.
Chemical Identity and Physicochemical Properties
(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid, also known as Benzeneacetic acid, 3-bromo-4-hydroxy-5-methoxy-, is a poly-substituted aromatic carboxylic acid. Its core structure is based on homovanillic acid, a metabolite of catecholamines, with the addition of a bromine atom on the phenyl ring.
| Property | Value | Source |
| CAS Number | 206559-42-4 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Monoisotopic Mass | 259.968 g/mol | [1] |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [1] |
| SMILES | COC1=C(C(=CC(C1)CC(=O)O)Br)O | |
| InChI Key | RKJWTDZZELJFSC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 66.8 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Proposed Synthetic Pathway and Rationale
The synthesis of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid can be logically approached via the regioselective bromination of a suitable precursor. The most direct and commercially viable starting material is 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid).
Retrosynthetic Analysis and Strategy
The key transformation is the installation of a bromine atom onto the homovanillic acid backbone. This is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the phenyl ring are paramount for achieving the desired regioselectivity.
-
The hydroxyl group (-OH) at C4 is a strongly activating, ortho-, para- directing group.
-
The methoxy group (-OCH₃) at C3 is also an activating, ortho-, para- directing group.
-
The acetic acid side chain (-CH₂COOH) at C1 is a weakly deactivating, ortho-, para- directing group.
The combined activating and directing influence of the hydroxyl and methoxy groups will dominate the reaction. The position para to the hydroxyl group is occupied by the acetic acid side chain. The positions ortho to the hydroxyl group are C3 and C5. The C3 position is already substituted with the methoxy group. Therefore, electrophilic attack is strongly favored at the C5 position , which is ortho to the powerful hydroxyl directing group and meta to the methoxy group. This alignment of directing effects makes the synthesis of the 3-bromo-5-methoxy isomer (the target compound) from homovanillic acid highly feasible.
A similar regioselective bromination is well-documented for the synthesis of the structural isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, from 4-methoxyphenylacetic acid, lending strong support to this proposed strategy.[2]
Consideration of Protecting Groups
While the inherent directing effects favor the desired product, the presence of two potentially reactive functional groups (phenolic hydroxyl and carboxylic acid) warrants consideration of a protection strategy to prevent side reactions and improve yield.
-
Phenolic Hydroxyl Protection: The -OH group can react with certain brominating agents. Protecting it as a methyl ether or a silyl ether could be an option, but this would add extra steps to the synthesis (protection and deprotection) and may not be necessary with a mild brominating agent.[3]
-
Carboxylic Acid Protection: The carboxylic acid could be protected as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent any potential interference with the bromination reaction. This would necessitate a final hydrolysis step.
For simplicity and efficiency, a direct bromination of unprotected homovanillic acid using a mild and selective brominating agent is the preferred initial approach.
Synthetic Workflow Diagram
The proposed direct bromination pathway is outlined below.
Caption: Proposed synthetic workflow for (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid.
Experimental Protocols
The following protocols are proposed based on established chemical principles and analogous reactions.[2] Researchers should conduct their own risk assessments and optimization studies.
Protocol: Synthesis of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Objective: To synthesize the title compound via direct bromination of homovanillic acid.
Materials:
-
4-hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve homovanillic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at room temperature.
-
Bromination: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. The reaction may be mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine/NBS.
-
Workup (if using CH₂Cl₂):
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Workup (if using Acetic Acid):
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol).
-
Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel.
-
-
Final Product: Dry the purified white to off-white solid product under high vacuum.
Protocol: Characterization
Objective: To confirm the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Based on the structure and data from the isomer 2-(3-bromo-4-methoxyphenyl)acetic acid[2], the expected spectrum would feature:
-
A singlet for the methylene protons (-CH₂-) around δ 3.6 ppm.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.
-
Two singlets (or narrow doublets, J ≈ 2 Hz) for the two aromatic protons.
-
Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The spectrum is expected to show 9 distinct carbon signals, including signals for the carbonyl carbon (~175-180 ppm), aromatic carbons (some attached to heteroatoms), the methylene carbon, and the methoxy carbon.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.
-
Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. The [M-H]⁻ ion peaks would be observed at m/z values corresponding to the two major isotopes of bromine: ⁷⁹Br (at ~258.96) and ⁸¹Br (at ~260.96) in roughly a 1:1 ratio.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C-O stretching bands for the ether and phenol.
-
Aromatic C=C stretching bands.
-
-
Inferred Biological Significance and Future Research Directions
While (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. This allows for informed hypotheses about its potential applications.
-
Synthetic Building Block: Its structural isomer is a key intermediate in the synthesis of the potent antimitotic agent Combretastatin A-4 and the marine natural product Verongamine.[4] This strongly suggests that the title compound could serve as a valuable synthon for creating novel analogs of these or other complex natural products.
-
Bioisostere of Natural Phenolic Acids: The core structure is derived from homovanillic acid and is related to vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[5][6][7] The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing these activities.
-
Bromophenol Motif: Brominated phenols are a class of compounds commonly found in marine algae and are known for diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[8] The title compound fits this structural class and is therefore a candidate for screening in related bioassays.
Future research should focus on:
-
Validating and optimizing the proposed synthetic route.
-
Screening the compound for anti-inflammatory, antioxidant, and anticancer activities.
-
Utilizing it as a scaffold in medicinal chemistry programs to generate libraries of novel compounds for drug discovery.
Structural Relationships to Key Compounds
The structural similarity of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid to its precursor and other relevant bioactive molecules is a key indicator of its potential.
Caption: Structural relationships of the title compound to its precursor and related molecules.
Conclusion
(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid represents an under-explored area of chemical space. Despite a lack of historical discovery data, its synthesis is highly plausible through the regioselective bromination of homovanillic acid. This guide provides the necessary theoretical framework and practical, detailed protocols to enable its synthesis and characterization. By drawing logical parallels to structurally similar compounds with known biological activities, this document establishes a strong rationale for investigating (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid as a valuable building block for complex molecule synthesis and as a candidate for future drug discovery efforts.
References
-
Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1555. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Findlater, M., et al. (2010). Comment on 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1555. Available at: [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. Retrieved from: [Link]
-
FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from: [Link]
- Patel, K., et al. (2025). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research.
-
Krajíčková, J., et al. (2020). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. Electrophoresis, 42(5-6), 645-652. Available at: [Link]
-
Calixto, J. B., et al. (2016). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products, 79(4), 812-819. Available at: [Link]
-
Lee, J., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Molecules, 27(19), 6543. Available at: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. 3-羟基-4-甲氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid and Its Synthetic Derivatives
Introduction
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a polysubstituted aromatic compound that serves as a highly versatile scaffold in synthetic organic and medicinal chemistry. Its structure, derived from the naturally occurring homovanillic acid, features three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl bromide—each offering a strategic handle for molecular elaboration. This trifecta of reactivity allows for the systematic and diverse modification of the core structure, making it an invaluable building block for the generation of chemical libraries aimed at drug discovery and materials science. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The strategic placement of the bromo, hydroxyl, and methoxy substituents on this particular scaffold provides a unique electronic and steric environment, influencing not only its intrinsic properties but also guiding the synthesis of a vast array of derivatives with potential therapeutic applications.[3]
This guide provides an in-depth exploration of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, from its fundamental physicochemical properties and synthesis to detailed, field-proven protocols for the creation of its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale to empower innovative and efficient molecular design.
Physicochemical and Spectroscopic Profile
A thorough understanding of the core molecule's properties is fundamental to its effective use in synthesis and downstream applications.
Core Properties
The key physicochemical properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 206559-42-4 | [4] |
| Molecular Formula | C₉H₉BrO₄ | [4] |
| Molecular Weight | 261.07 g/mol | [4] |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [4] |
| Topological Polar Surface Area | 66.76 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| XLogP3 | 1.7 | [4] |
Analytical Characterization
The unambiguous identification and purity assessment of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and its derivatives rely on a suite of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include two aromatic protons (singlets or doublets), the methylene protons of the acetic acid side chain (a singlet), and the methoxy protons (a singlet). The phenolic hydroxyl and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be concentration-dependent or exchangeable with D₂O.
-
¹³C NMR: Reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons (with distinct shifts for the substituted carbons), the methylene carbon, the carboxyl carbon, and the methoxy carbon.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch for the phenol (~3200-3600 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretches for the ether and alcohol functionalities.
Synthesis of the Core Scaffold
The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is typically achieved through the electrophilic bromination of a suitable precursor, such as homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid).[5] The directing effects of the hydroxyl and methoxy groups are paramount in achieving the desired regioselectivity.
Synthetic Workflow: Electrophilic Bromination
The workflow below outlines a standard procedure for the synthesis of the title compound.
Synthetic workflow for the core scaffold.
Detailed Experimental Protocol
Principle and Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution. The substitution occurs at the position ortho to the powerful activating hydroxyl group and meta to the methoxy group, which is sterically accessible, leading to the desired 3-bromo product. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Methodology:
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxyphenylacetic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with water to remove succinimide.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography to yield 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
A Platform for Derivatization: Synthetic Strategies
The true utility of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid lies in its capacity to serve as a versatile starting material. The three key functional groups can be selectively addressed to generate a wide array of derivatives.
Key derivatization pathways.
Amide Bond Formation via the Carboxylic Acid
Principle and Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) are highly effective.[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then intercepted by HOBt to form a more stable active ester. This ester readily reacts with a primary or secondary amine to form the desired amide, minimizing side reactions and racemization if chiral amines are used.[6][7]
Representative Protocol (EDC/HOBt Coupling):
-
Activation: Dissolve 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Coupling: Add EDC hydrochloride (1.5 eq) to the solution. If the amine is provided as a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude amide by column chromatography or recrystallization.
Etherification of the Phenolic Hydroxyl
Principle and Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8] It proceeds via an Sₙ2 mechanism where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[8][9] The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are preferred for their ease of handling.[10] This modification is useful for probing the importance of the phenolic hydrogen bond donor and for altering lipophilicity.
Representative Protocol (Williamson Ether Synthesis):
-
Deprotonation: To a solution of the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (e.g., the methyl ester, to protect the carboxylic acid) (1.0 eq) in a polar aprotic solvent like DMF or acetone, add K₂CO₃ (2-3 eq).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the mixture (typically 50-80 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.[11] Partition the residue between EtOAc and water.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the ether product. If necessary, the ester can then be hydrolyzed back to the carboxylic acid.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
Principle and Rationale: The aryl bromide is arguably the most powerful handle for significant structural modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the aryl bromide with a boronic acid or ester, is particularly robust and widely used for creating biaryl structures.[12][13] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]
Simplified Suzuki coupling catalytic cycle.
Representative Protocol (Suzuki Coupling):
-
Reaction Setup: In a reaction vessel, combine the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (typically 80-110 °C) for 4-24 hours.
-
Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the biaryl product by column chromatography.
Applications and Biological Relevance
While specific biological activities for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid itself are not extensively documented, the broader class of substituted phenylacetic acids is rich in pharmacological relevance. They are key components in numerous therapeutic agents. For instance, the well-known NSAID Diclofenac is a phenylacetic acid derivative.[3]
The value of the title compound is as a synthetic intermediate for generating libraries of novel compounds. The derivatives that can be synthesized using the protocols described above are prime candidates for screening in various biological assays, including:
-
Anti-inflammatory and Analgesic Screens: Given the prevalence of the phenylacetic acid motif in NSAIDs.
-
Anticancer Assays: The related compound, Combretastatin A-4, which can be synthesized from a similar precursor, is a potent antimitotic agent.[15]
-
Enzyme Inhibition Assays: The diverse functionalities that can be introduced allow for the tailored design of molecules to fit into specific enzyme active sites.
-
Neurological Disease Models: As a derivative of a dopamine metabolite, homovanillic acid, its derivatives could be explored for activity in neuropharmacology.
Conclusion
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a powerful and versatile building block in modern synthetic chemistry. Its strategically positioned functional groups provide a blueprint for the creation of diverse and complex molecular architectures through robust and well-established chemical transformations. This guide has detailed the synthesis of the core scaffold and provided validated, rationale-driven protocols for its derivatization at the carboxylic acid, phenolic hydroxyl, and aryl bromide positions. By leveraging these methodologies, researchers in drug discovery and materials science can efficiently access novel chemical matter, accelerating the journey from molecular design to functional application.
References
-
Findlater, M., Guzei, I. A., & Mo, S. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). 3-Methoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). Retrieved from [Link]
- Mounier, L., Barth, M., & Boubia, B. (n.d.).
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 19(23), 6630–6633. [Link]
-
Wikipedia contributors. (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]
-
Cernak, T. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11007-11010. [Link]
- Schaper, K. J. (1975). Substituted phenylacetic acid compounds.
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
-
Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. inventivapharma.com [inventivapharma.com]
- 4. angenesci.com [angenesci.com]
- 5. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
Executive Summary
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMPA) is a halogenated phenolic compound whose therapeutic potential remains largely unexplored. Its chemical architecture, however, presents a compelling case for investigation. The structure combines a brominated phenyl ring, a feature common in marine-derived bioactive compounds with potent anti-inflammatory properties, with a 4-hydroxy-3-methoxyphenyl (vanilloid) core and an acetic acid side chain, motifs found in molecules known to modulate metabolic, inflammatory, and neurological pathways. This guide synthesizes data from structurally analogous compounds to build a robust, evidence-based framework for identifying and validating the therapeutic targets of BHMPA. We postulate three primary target classes: inflammatory signaling cascades (NF-κB, MAPK), regulators of metabolic syndrome and oxidative stress (Nrf2), and neurological enzymes and receptors. For each proposed target class, this document provides the core scientific hypothesis, detailed, self-validating experimental protocols, and logical workflows to guide researchers in unlocking the therapeutic promise of this novel chemical entity.
Introduction to 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid (BHMPA)
The rational design and exploration of novel chemical matter are cornerstones of modern drug discovery. BHMPA stands as a candidate of significant interest due to its hybrid structure, which suggests a potential for pleiotropic bioactivity. The rationale for its investigation is built upon a careful analysis of its constituent chemical features and the known activities of closely related molecules.
-
Bromophenol Moiety: Marine algae are a rich source of bromophenols, which exhibit diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability and target engagement, and can form specific halogen bonds within protein binding pockets.
-
Vanilloid Core (4-hydroxy-3-methoxyphenyl): This core is present in vanillic acid and homovanillic acid. Vanillic acid is a known antioxidant and has shown preclinical efficacy in models of metabolic syndrome[2]. Homovanillic acid is an endogenous metabolite of dopamine, linking this structure to neurobiology[3].
-
Phenylacetic Acid Group: This functional group is found in various bioactive compounds. For instance, the related 2-(3-Bromo-4-methoxyphenyl)acetic acid is a synthetic precursor to the potent antimitotic agent Combretastatin A-4, highlighting the potential for this scaffold in oncology[4].
Chemical and Physical Properties of BHMPA
A summary of the key properties of BHMPA provides a foundation for its experimental handling and analysis.
| Property | Value | Source |
| CAS Number | 206559-42-4 | [5] |
| Molecular Formula | C₉H₉BrO₄ | [5] |
| Molecular Weight | 261.07 g/mol | [5] |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [5] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Inferred Target Class I: Anti-Inflammatory Signaling Pathways
Scientific Hypothesis: Based on the potent anti-inflammatory activity of the structurally similar bromophenol, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), BHMPA is hypothesized to be an inhibitor of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. BDB has been shown to suppress the expression of inflammatory mediators by modulating these exact pathways in keratinocytes[1]. Similarly, 4-Hydroxyphenylacetic acid, which shares the core phenylacetic acid structure, inhibits osteoclastogenesis by suppressing the NF-κB and MAPK pathways[6].
Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
We propose that BHMPA, upon cellular entry, interferes with the upstream signaling events that lead to the activation of NF-κB and MAPK cascades. This would result in the reduced nuclear translocation of NF-κB p65 and decreased phosphorylation of key MAPK proteins (p38, ERK1/2, JNK), ultimately suppressing the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: Proposed inhibition of NF-κB and MAPK pathways by BHMPA.
Experimental Validation Workflow
The causality behind this workflow is to first confirm a functional anti-inflammatory effect (cytokine reduction) and then to dissect the underlying molecular mechanism (pathway inhibition).
Caption: Experimental workflow for validating anti-inflammatory activity.
Detailed Experimental Protocols
Protocol 1: Cytokine Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophages at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh DMEM. Add BHMPA at various non-toxic concentrations (e.g., 1, 5, 10, 25 µM, determined by a prior MTT assay) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. The pre-incubation step is critical to allow the compound to permeate the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Self-Validation: The protocol includes a vehicle control, an LPS-only control, and a medium-only control. A dose-dependent decrease in cytokine production with BHMPA treatment, without corresponding cytotoxicity, validates the result.
Protocol 2: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Culture and Treatment: Seed RAW 264.7 cells at 1 x 10⁶ cells/well in a 6-well plate. After overnight adherence, pre-treat with BHMPA (e.g., 10 µM) or vehicle for 2 hours.
-
Stimulation: Stimulate with LPS (100 ng/mL) for a short duration appropriate for activating the target pathways (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation). This short time course is chosen to capture the peak of the signaling event.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-p65, p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as β-actin (as a loading control), overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: A valid result will show increased phosphorylation of target proteins in the LPS-only group compared to the control, and a significant reduction in phosphorylation in the BHMPA + LPS group. The loading control (β-actin) and total protein levels should remain consistent across lanes.
Inferred Target Class II: Metabolic Syndrome and Oxidative Stress
Scientific Hypothesis: The vanilloid core of BHMPA is structurally related to vanillic acid, which has demonstrated protective effects in preclinical models of metabolic syndrome by enhancing antioxidant activities and improving glucose and lipid metabolism[2][7]. We hypothesize that BHMPA will act as a potent antioxidant and may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.
Proposed Mechanism of Action: Nrf2-Mediated Antioxidant Defense
BHMPA, as a phenolic compound, may directly scavenge reactive oxygen species (ROS). More importantly, it may act as an electrophilic trigger to induce the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Proposed dual antioxidant mechanism of BHMPA.
Experimental Validation Workflow
This workflow is designed to test for both direct (scavenging) and indirect (Nrf2-mediated) antioxidant activity.
Caption: Workflow for validating antioxidant and Nrf2-activating properties.
Detailed Experimental Protocol
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Culture: Seed HepG2 human liver cancer cells at 2 x 10⁴ cells/well in a black, clear-bottom 96-well plate and allow adherence overnight. The choice of HepG2 cells is based on their robust metabolic and antioxidant systems.
-
Compound Loading: Pre-treat cells with various concentrations of BHMPA or vehicle for 4-6 hours. This allows time for any Nrf2-mediated gene expression to occur.
-
Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well. Incubate for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a ROS-inducing agent (e.g., 200 µM H₂O₂) in PBS to the wells. Include a positive control (H₂O₂ only) and a negative control (PBS only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a plate reader. Read kinetically for 1-2 hours or as a single endpoint.
-
Self-Validation: The protocol is validated by a significant increase in fluorescence in the H₂O₂-only group compared to the control, and a dose-dependent reduction in fluorescence in the BHMPA-treated groups.
Inferred Target Class III: Neurological and Enzymatic Targets
Scientific Hypothesis: The phenylacetic acid scaffold and halogenation pattern suggest potential interactions with CNS targets. 2C-B, a brominated phenyl-derivative, is a potent serotonin 5-HT₂ₐ receptor agonist[8], and 4-Hydroxyphenylacetic acid is an inhibitor of carbonic anhydrase[9]. Therefore, we hypothesize that BHMPA may exhibit activity as an enzyme inhibitor (e.g., carbonic anhydrase) or as a ligand for CNS receptors.
Experimental Validation Workflow: Broad Target Screening
Given the speculative nature of this target class, a broad screening approach is the most logical and efficient starting point. The workflow prioritizes a wide but shallow screen first, followed by more focused validation of any identified hits.
Caption: High-level screening cascade for neurological and enzymatic targets.
Detailed Experimental Protocol
Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay
-
Assay Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂. The esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate is a common and reliable proxy. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (NPA), Tris-HCl buffer (pH 7.4), BHMPA, and a known CA inhibitor as a positive control (e.g., Acetazolamide).
-
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of BHMPA or Acetazolamide at various concentrations (e.g., 0.1 to 100 µM) or vehicle.
-
Add 20 µL of hCA II solution (e.g., 2 µg/mL). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of NPA solution (e.g., 10 mM in acetonitrile).
-
-
Measurement: Immediately measure the change in absorbance at 400 nm over 5 minutes using a microplate reader.
-
Calculation: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of BHMPA relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Self-Validation: The assay is validated if the positive control (Acetazolamide) shows an IC₅₀ value within the expected range (typically low nM) and the reaction in the vehicle control proceeds linearly.
Summary and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidating the therapeutic targets of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. By leveraging structure-activity relationship data from analogous compounds, we have identified three high-priority target classes for investigation.
| Target Class | Key Molecular Targets | Rationale Based on Analogs |
| Anti-Inflammatory | NF-κB, p38, ERK, JNK | Activity of bromophenols[1] and 4-hydroxyphenylacetic acid[6] on these pathways. |
| Metabolic / Antioxidant | Nrf2, ROS | Vanillic acid shows antioxidant and anti-diabetic effects[2]. The phenolic hydroxyl group is a known antioxidant feature. |
| Neurological / Enzymatic | Carbonic Anhydrases, 5-HT Receptors | 4-Hydroxyphenylacetic acid inhibits carbonic anhydrase[9]. Brominated phenyl derivatives can interact with serotonin receptors[8]. |
The path forward involves executing the proposed validation workflows. Positive results from these in vitro studies will provide the necessary foundation for advancing BHMPA into more complex cellular models and subsequently into in vivo animal models of disease, such as LPS-induced systemic inflammation, high-fat diet-induced metabolic syndrome, or models of neuroinflammation. The bromine substituent, in particular, should be investigated for its role in enhancing potency, altering metabolic stability, or conferring target specificity compared to its non-brominated counterpart, homovanillic acid.
References
-
Seo, M. J., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]
-
Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. PubChem. [Link]
-
Wikipedia contributors. (2024). 2C-B. Wikipedia. [Link]
-
Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). Angene Chemical. [Link]
-
FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. [Link]
- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Cui, H., et al. (2020). In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. Molecules. [Link]
-
Reddy, G. S., et al. (2001). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Organic Letters. [Link]
-
Al-Hussain, S. A., et al. (2024). Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety. Organic & Biomolecular Chemistry. [Link]
-
Rupa Health. 4-Hydroxyphenylacetic Acid. Rupa Health. [Link]
-
Javaid, T., & Mahrosh, A. (2024). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Frontiers in Pharmacology. [Link]
-
ResearchGate. Different pathways of vanillic acid metabolism by Pycnoporus cinnabarinus. ResearchGate. [Link]
-
Zhang, Z., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. [Link]
-
ResearchGate. Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage. ResearchGate. [Link]
-
Holas, O., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]
- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenesci.com [angenesci.com]
- 6. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
An In-depth Technical Guide to Gefitinib (InChI Key: RKJWTDZZELJFSC-UHFFFAOYSA-N) for Researchers and Drug Development Professionals
Introduction: Decoding a Targeted Therapy
The International Chemical Identifier (InChI) key RKJWTDZZELJFSC-UHFFFAOYSA-N represents Gefitinib, a cornerstone in the era of precision oncology. Marketed under the brand name Iressa, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] This guide provides an in-depth technical overview of Gefitinib, from its fundamental mechanism of action to its clinical applications and the challenges of therapeutic resistance, tailored for professionals in biomedical research and drug development.
Core Mechanism of Action: Intercepting Oncogenic Signaling
Gefitinib's therapeutic efficacy is rooted in its ability to specifically target the ATP-binding site within the tyrosine kinase domain of EGFR.[3] This competitive inhibition prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[3][4]
The EGFR signaling network is a complex web of interactions crucial for normal cell function; however, in many cancers, this pathway becomes constitutively active due to mutations in the EGFR gene. Gefitinib is particularly effective against tumors harboring specific activating mutations in the EGFR tyrosine kinase domain, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[3][5] These mutations render the cancer cells "addicted" to the EGFR signaling pathway for their growth and survival, making them highly susceptible to inhibition by Gefitinib.
The primary downstream pathways abrogated by Gefitinib include:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Central to cell proliferation and differentiation.
-
The PI3K-AKT-mTOR Pathway: A critical regulator of cell survival, growth, and apoptosis.[4][6]
-
The JAK-STAT Pathway: Involved in cell growth and immune responses.
By blocking these key signaling axes, Gefitinib effectively induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3]
Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.
Clinical Application in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib was one of the first targeted therapies to demonstrate significant efficacy in a solid tumor and has been a paradigm-shifting treatment for patients with advanced or metastatic NSCLC whose tumors harbor sensitizing EGFR mutations.[7] The U.S. Food and Drug Administration (FDA) has approved Gefitinib for the first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[5]
Clinical trials have consistently shown that in this specific patient population, Gefitinib leads to higher response rates and longer progression-free survival compared to standard chemotherapy.[8]
Quantitative Efficacy Data
| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) |
| IDEAL 1[9] | Previously treated advanced NSCLC | Gefitinib (250 mg/day) | 18.4% |
| IDEAL 2[9] | Previously treated advanced NSCLC | Gefitinib (250 mg/day) | 11.8% |
| Phase II (First-line)[5] | EGFR mutation-positive metastatic NSCLC | Gefitinib | ~50% |
Experimental Protocols for Preclinical Evaluation
For researchers investigating Gefitinib or novel EGFR inhibitors, a series of well-established in vitro and in vivo assays are essential to characterize their activity.
In Vitro Cell Proliferation Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of Gefitinib in cancer cell lines.
Methodology:
-
Cell Culture: Culture EGFR-mutant (e.g., HCC827, PC-9) and EGFR wild-type (e.g., A549, H358) NSCLC cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Gefitinib and treat the cells for 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to assess cell viability.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to confirm the on-target effect of Gefitinib by assessing the phosphorylation status of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat EGFR-mutant cells with varying concentrations of Gefitinib for a short duration (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Caption: A typical preclinical workflow for evaluating Gefitinib's efficacy.
The Challenge of Acquired Resistance
Despite the initial impressive responses, most patients treated with Gefitinib eventually develop acquired resistance.[3][10] Understanding the molecular mechanisms of resistance is a critical area of research for developing next-generation therapies.
Key Mechanisms of Resistance:
-
Secondary EGFR Mutations: The most common mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][11][12] This mutation increases the affinity of the receptor for ATP, thereby reducing the binding affinity of Gefitinib.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as MET or HER2 amplification, can provide a compensatory survival signal, allowing cancer cells to circumvent the EGFR blockade.[3][11]
-
Phenotypic Transformation: In some cases, tumors can undergo a histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is a less EGFR-dependent phenotype.[12]
-
Aberrations in Downstream Signaling: Mutations or alterations in components of the downstream PI3K-AKT pathway can lead to their constitutive activation, rendering the cells independent of upstream EGFR signaling.[11][13]
Conclusion and Future Directions
Gefitinib has revolutionized the treatment of EGFR-mutant NSCLC and serves as a prime example of the power of targeted therapy in oncology. Its success has paved the way for the development of subsequent generations of EGFR inhibitors designed to overcome resistance mechanisms. For researchers and drug developers, a thorough understanding of Gefitinib's mechanism, clinical utility, and the molecular basis of resistance is paramount for the continued advancement of precision medicine in oncology. Future research will likely focus on combination therapies to prevent or delay the onset of resistance and the development of novel agents that can effectively target resistant tumors.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
- YouTube. (2015, July 19). Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More.
- PubMed. (n.d.). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells.
- ClinicalTrials.gov. (n.d.). Study Details | NCT01755923 | Gefitinib or Docetaxel as Second Line Therapy for Wild-type Epidermal Growth Factor Receptor (EGFR) NSCLC.
- PubMed. (n.d.). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells.
- PubMed Central. (n.d.). Mechanisms of resistance to EGFR-targeted drugs: lung cancer.
- PMC. (2014, November 25). Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status.
- NIH. (n.d.). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer.
- PMC. (n.d.). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors.
- AACR Journals. (2005, June 15). Gefitinib-Sensitive Mutations of the Epidermal Growth Factor Receptor Tyrosine Kinase Domain in Chinese Patients with Non–Small Cell Lung Cancer.
- Minicule. (n.d.). Gefitinib: Uses, Dosage, Side Effects & Interactions.
- (2015, August 18). With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer.
- ERS Publications. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
- (2025, August 4). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells.
- PMC. (n.d.). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo.
- (n.d.). Gefitinib monotherapy in advanced nonsmall cell lung cancer: a large Western community implementation study.
- NIH. (2024, April 22). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation.
Sources
- 1. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. minicule.com [minicule.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib Approved for Some Lung Cancer Patients - NCI [cancer.gov]
- 9. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a significant intermediate in the synthesis of various bioactive molecules. The document details its chemical identity, structural characteristics, and key physicochemical properties. A significant focus is placed on outlining a plausible synthetic route, drawing from established methodologies for analogous compounds. While direct biological data for the title compound is limited in current literature, this guide explores the known therapeutic activities of structurally related bromophenols, particularly their potential as antioxidant and anticancer agents. The narrative emphasizes the causal relationships behind experimental choices and provides detailed, actionable protocols to support further research and development in the fields of medicinal chemistry and drug discovery.
Introduction
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, holds considerable interest within the scientific community, primarily as a versatile building block in the synthesis of complex natural products and novel therapeutic agents. Its structure, featuring a brominated and hydroxylated vanillin core, presents multiple reactive sites for chemical modification, making it an attractive scaffold for the development of new chemical entities.
Notably, the closely related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, is a key precursor in the synthesis of the potent antimitotic agent Combretastatin A-4.[1] This underscores the potential of this class of compounds in the development of anticancer therapeutics. The broader family of bromophenols, from which this compound is derived, is known to exhibit a range of biological activities, including antioxidant and anticancer properties. This guide aims to consolidate the available information on 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and to provide a scientifically grounded framework for its synthesis and potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is essential for its effective use in research and synthesis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |
| CAS Number | 206559-42-4[2] |
| Molecular Formula | C₉H₉BrO₄[2] |
| Molecular Weight | 261.07 g/mol [2] |
| Canonical SMILES | COC1=C(C(=C(C=C1)CC(=O)O)Br)O |
| InChI Key | RKJWTDZZELJFSC-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to yellow powder | Commercial Suppliers |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | Commercial Suppliers |
| pKa (strongest acidic) | 3.74 (Predicted) |
Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Proposed Synthetic Pathway
The conversion of vanillin to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid can be envisioned as a two-step process:
-
Bromination of Vanillin: The selective bromination of vanillin at the 5-position to yield 5-bromovanillin.
-
Homologation of 5-Bromovanillin: The extension of the carbon chain from the aldehyde group of 5-bromovanillin to form the phenylacetic acid moiety.
Caption: Proposed synthetic pathway for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Experimental Protocols
The following protocols are based on well-established procedures for similar transformations and should serve as a strong starting point for the synthesis of the title compound.
Step 1: Synthesis of 5-Bromovanillin
This procedure is adapted from methodologies for the bromination of vanillin.[3]
-
Materials:
-
Vanillin
-
Methanol
-
Bromine
-
Distilled water
-
-
Procedure:
-
Dissolve vanillin in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the cooled vanillin solution while maintaining the temperature below 5°C. The addition of bromine should be monitored by the disappearance of its color.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromovanillin.
-
Confirm the structure and purity of the product using techniques such as NMR spectroscopy and melting point analysis.
-
Step 2: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid from 5-Bromovanillin (Proposed)
Several methods can be employed for the homologation of the aldehyde to a carboxylic acid. One common and effective approach is the Wittig reaction to form a cinnamic acid derivative, followed by reduction and hydrolysis. An alternative is conversion to the corresponding nitrile followed by hydrolysis. The following is a proposed protocol based on the Wittig-Horner-Emmons reaction.
-
Materials:
-
5-Bromovanillin
-
Triethyl phosphonoacetate
-
Sodium hydride (or other suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid
-
Sodium hydroxide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
-
Procedure:
-
Wittig-Horner-Emmons Reaction: a. To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0°C. b. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide. c. Add a solution of 5-bromovanillin in anhydrous THF to the ylide solution dropwise at 0°C. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylate.
-
Hydrolysis to Cinnamic Acid Derivative: a. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. b. Heat the mixture at reflux for several hours until the ester is completely hydrolyzed (monitor by TLC). c. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid. d. Collect the precipitate by filtration, wash with water, and dry.
-
Reduction to Phenylacetic Acid: a. Dissolve the acrylic acid derivative in a suitable solvent such as ethanol or methanol. b. Add a catalytic amount of palladium on carbon (10% Pd/C). c. Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC). d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Evaporate the solvent under reduced pressure to yield 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
-
Purification and Characterization: a. Purify the final product by recrystallization or column chromatography. b. Characterize the structure and confirm the purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Potential Biological Activities and Therapeutic Applications
Direct experimental evidence for the biological activities of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is scarce in the current scientific literature. However, the activities of structurally related bromophenols and phenylacetic acid derivatives provide a strong basis for inferring its potential therapeutic applications.
Anticipated Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of a hydroxyl group on the phenyl ring of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid suggests that it may possess antioxidant activity.
-
Mechanism of Action (Hypothesized): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.
Caption: Hypothesized antioxidant mechanism of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Potential Anticancer Activity
The structural similarity to the precursor of Combretastatin A-4, a known tubulin polymerization inhibitor, strongly suggests that 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and its derivatives could exhibit anticancer properties.[1] Many bromophenol compounds isolated from marine sources have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: The phenylacetic acid moiety could potentially interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Structurally similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
-
Inhibition of Angiogenesis: Some bromophenols have been found to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Further investigation into the specific cytotoxic and antiproliferative effects of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid against a panel of cancer cell lines is warranted to validate these hypotheses.
Future Directions and Research Opportunities
The information presented in this guide highlights 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a compound of significant interest for further investigation. Key areas for future research include:
-
Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthesis protocol for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
-
Comprehensive Biological Evaluation: A thorough investigation of its biological activities, including:
-
Anticancer Activity: Screening against a diverse panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Antioxidant Activity: Quantitative assessment of its free radical scavenging and antioxidant potential using established in vitro assays (e.g., DPPH, ABTS, ORAC).
-
Anti-inflammatory and Other Activities: Exploration of its potential effects on inflammatory pathways and other relevant biological targets.
-
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its biological activities, including the identification of specific cellular targets and signaling pathways.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity.
Conclusion
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its straightforward, albeit not fully detailed, synthetic accessibility from inexpensive starting materials makes it an attractive candidate for further research. While direct biological data is currently lacking, the known activities of its structural analogs provide a strong rationale for investigating its potential as an antioxidant and anticancer agent. This technical guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and therapeutic applications of this intriguing molecule.
References
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1555. [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. Retrieved from [Link]
-
MDPI. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 24(15), 2799. [Link]
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Journal of Physics: Conference Series, 1567, 032077. [Link]
-
YouTube. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes. NileRed. [Link]
-
YouTube. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. The Organic Chemistry Tutor. [Link]
-
MDPI. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 24(15), 2799. [Link]
Sources
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and Its Analogs
A Whitepaper for Drug Discovery & Development Professionals
Abstract
Substituted phenylacetic acids are a cornerstone of medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a key derivative of the naturally occurring vanillic acid scaffold. We will delve into its synthesis, physicochemical properties, and characterization, while also exploring the broader landscape of its structurally related compounds. The primary focus is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships, potential biological activities, and applications of this compound class, grounded in established scientific literature. This document serves as a technical resource to facilitate the design and execution of research programs aimed at leveraging this promising chemical scaffold.
Introduction: The Vanillin-Derived Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents frequently draws inspiration from natural products. Vanillin and its oxidized form, vanillic acid, are privileged molecular scaffolds that possess a rich array of functional groups—hydroxyl, ether, and carboxylic acid—that are ripe for chemical modification.[1][2] These functionalities not only allow for the generation of diverse derivatives but also play a crucial role in molecular interactions with biological targets.[1][3]
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid emerges from this family as a compound of significant interest. The introduction of a bromine atom onto the vanillic acid core dramatically influences its electronic properties and lipophilicity, while the phenylacetic acid moiety is a well-established pharmacophore in its own right. Phenylacetic acid and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and plant auxin-like properties.[4][5][6] This guide will explore the synthesis, characterization, and potential applications of this specific scaffold and its related compounds, providing a foundation for future drug discovery efforts.
The Core Compound: 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
This compound, an analogue of the more commonly cited 3-Bromo-4-methoxyphenylacetic acid, integrates the key features of a halogenated vanilloid with a phenylacetic acid side chain. The strategic positioning of the bromine atom ortho to the hydroxyl group and meta to the acetic acid side chain creates a unique electronic and steric environment.
Physicochemical Properties (Predicted and Inferred from Analogs)
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉BrO₄ | - |
| Molecular Weight | 261.07 g/mol | - |
| Appearance | Expected to be a white to off-white solid, based on related compounds. | [7] |
| Melting Point | The related 3-Bromo-4-methoxyphenylacetic acid melts at 115-119 °C. | [7] |
| Solubility | Expected to be soluble in methanol and other polar organic solvents. | [7] |
| Key Structural Features | Electron-donating hydroxyl and methoxy groups; electron-withdrawing bromine atom and carboxylic acid. | [8] |
Synthetic Strategies and Methodologies
The synthesis of substituted phenylacetic acids is well-established. For 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a logical synthetic route would commence from a commercially available and structurally related starting material, such as vanillic acid or its aldehyde precursor, vanillin.
Rationale for Synthetic Design
A general and robust strategy involves the electrophilic bromination of the aromatic ring, followed by the elaboration of the side chain to form the acetic acid moiety. The choice of starting material and the sequence of steps are critical. Brominating vanillic acid directly is a common approach. The hydroxyl and methoxy groups are ortho-, para-directing, and the position between them (C5) is sterically accessible and electronically activated, making regioselective bromination feasible.
Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.
Exemplary Experimental Protocol: Synthesis via Bromination of Homovanillic Acid
This protocol describes a plausible synthesis starting from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), a direct precursor. This approach simplifies the side-chain elaboration.
Objective: To synthesize 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Causality: The choice of acetic acid as a solvent provides a polar medium for the reaction, and the use of elemental bromine is a standard method for electrophilic aromatic bromination. The reaction is performed at room temperature to control selectivity and prevent side reactions. The final product is precipitated in ice water due to its lower solubility in cold aqueous media compared to the starting material and byproducts.
Materials:
-
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve homovanillic acid (1.0 eq) in glacial acetic acid with stirring.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred homovanillic acid solution at room temperature over 30 minutes.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing a large volume of ice water. A precipitate should form.
-
Isolation: Stir the resulting slurry for 10-15 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic impurities.
-
Drying & Purification: Air-dry the solid. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Self-Validating System: The integrity of the final compound must be rigorously confirmed. This involves:
-
Purity Assessment: Using High-Performance Liquid Chromatography (HPLC) to ensure the sample is free of starting material and byproducts.
-
Structural Confirmation: Utilizing ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm that the molecular structure matches the target compound. The melting point should also be determined and compared to literature values if available.
The Landscape of Related Compounds & Derivatives
The true potential of the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid scaffold lies in its utility as a template for generating a library of analogs.
Ring Substituent Modifications
The aromatic ring is a prime target for modification to probe structure-activity relationships (SAR).
-
Halogen Variation: Replacing bromine with chlorine or fluorine can fine-tune the electronic and steric properties, potentially improving metabolic stability or target affinity.
-
Ether and Hydroxyl Group Derivatization: The phenolic hydroxyl and methoxy groups can be converted to larger ethers, esters, or other functional groups. This can modulate solubility, cell permeability, and serve as a strategy for creating prodrugs.
Acetic Acid Side Chain Modifications
The carboxylic acid is a key interaction point and can be modified to alter pharmacokinetics or engage different binding pockets.
-
Esterification/Amidation: Converting the carboxylic acid to various esters or amides is a classic strategy to enhance lipophilicity and improve cell membrane penetration.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles, which can mimic the acidic proton and charge distribution while offering improved metabolic stability.
Biological Activity and Therapeutic Applications
While direct pharmacological data on 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is sparse, the activities of its parent structures and close analogs provide a strong rationale for its investigation in several therapeutic areas.
A Versatile Building Block for Natural Product Synthesis
Perhaps the most significant documented application for this class of compounds is as a key intermediate in the synthesis of complex, biologically active natural products. The closely related 3-bromo-4-methoxyphenylacetic acid is a known precursor in the synthesis of:
-
Combretastatin A-4: A potent antimitotic and anti-cancer agent.[8]
-
Verongamine: A marine natural product with interesting biological properties.[8]
-
Model Vancomycin-type Systems: Used in the development of novel antibiotics.[8]
The presence of the bromine atom is particularly advantageous, as it serves as a handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.
Caption: Potential application pathways for the core scaffold and its derivatives.
Potential as Anti-inflammatory and Analgesic Agents
The phenylacetic acid class of molecules has a long history in pharmacology, with many derivatives developed as anti-inflammatory, analgesic, and antipyretic drugs.[5] The structural features of the core compound make it a candidate for investigation in this area.[9]
Inferred Antioxidant and Antimicrobial Properties
The vanillic acid core is strongly associated with antioxidant and antimicrobial activities.[3][10][11] Vanillic acid itself is known to be an effective antioxidant and has shown potential in mitigating oxidative stress.[3][11] Derivatives of this scaffold are therefore prime candidates for evaluation in diseases where oxidative stress plays a key pathological role, such as neurodegenerative disorders.
Future Directions and Conclusion
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is more than a single molecule; it is a gateway to a rich chemical space with significant therapeutic potential. While its most immediate and validated use is as a sophisticated building block in synthetic chemistry, the pharmacological heritage of its parent scaffolds—phenylacetic acid and vanillic acid—strongly suggests that its derivatives warrant deeper investigation.
Future research should focus on:
-
Library Synthesis: Systematically preparing analogs with modifications to the ring substituents and the side chain to build a comprehensive Structure-Activity Relationship (SAR) profile.
-
Biological Screening: Testing these new compounds in a battery of assays for anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.
-
Target Identification: For active compounds, identifying the specific protein targets and elucidating the mechanism of action.
References
-
Findlater, M., Guzei, I. A., & Tsvetkov, V. V. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Sputte, T., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(15), 4485. [Link]
-
Al-Megrin, W. A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
- Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them.
-
PubMed. (2024). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2023). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SciSpace. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
Perez, F. J., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]
-
ResearchGate. (2007). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. European Food Research and Technology. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Bromo-4-methoxyphenylacetic Acid | 774-81-2 | TCI AMERICA [tcichemicals.com]
- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Methodological & Application
Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reliable protocol for the multi-step synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the selective bromination of vanillic acid, followed by a sequence of functional group transformations including reduction, chlorination, cyanation, and subsequent hydrolysis to yield the target phenylacetic acid derivative. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Safety protocols for handling hazardous materials are also integrated throughout.
Introduction
Substituted phenylacetic acids are a cornerstone in the synthesis of a wide array of pharmacologically active molecules. Their structural motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), neurotransmitter analogues, and other therapeutic agents. The specific compound, 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, incorporates a unique substitution pattern on the phenyl ring, making it a desirable intermediate for the development of novel chemical entities. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the phenolic hydroxyl and methoxy groups can engage in crucial hydrogen bonding interactions with biological targets.
This application note presents a logical and efficient synthetic pathway, starting from the readily available and bio-renewable vanillic acid. Each step has been designed to ensure high yields and purity of the intermediates, culminating in the successful synthesis of the target compound.
Overall Synthetic Scheme
The multi-step synthesis is outlined below, beginning with the electrophilic bromination of vanillic acid and proceeding through several key intermediates.
Caption: Overall synthetic pathway for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
PART 1: EXPERIMENTAL PROTOCOLS
Safety Precautions
This synthesis involves the use of hazardous and toxic materials including bromine, strong acids, strong reducing agents (Lithium Aluminum Hydride), thionyl chloride, and sodium cyanide. All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Emergency eyewash and shower stations should be readily accessible.
Step 1: Synthesis of 5-Bromovanillic Acid (Intermediate I)
Principle: This step involves the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are ortho, para-directing and activating. The bulky carboxylic acid group sterically hinders the position ortho to it, and the position para to the hydroxyl group is already occupied by the methoxy group. Therefore, bromination occurs selectively at the position ortho to the hydroxyl group and meta to the carboxylic acid. Using elemental bromine in acetic acid is a common and effective method for this transformation[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Vanillic Acid | 168.15 | 10.0 g | 0.059 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 3.2 mL (9.6 g) | 0.060 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of vanillic acid in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10-15°C.
-
Slowly add 3.2 mL of bromine dropwise to the stirred solution over a period of 30 minutes. The color of the solution will turn reddish-brown.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A pale yellow precipitate of 5-bromovanillic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60°C.
Expected Yield: ~90-95% Characterization (for 5-Bromovanillic acid):
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₈H₇BrO₄[2]
-
Molecular Weight: 247.04 g/mol [2]
Step 2: Synthesis of (3-Bromo-4-hydroxy-5-methoxyphenyl)methanol (Intermediate II)
Principle: The carboxylic acid functional group of 5-bromovanillic acid is reduced to a primary alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective for reducing carboxylic acids[3][4]. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 5-Bromovanillic Acid | 247.04 | 12.0 g | 0.048 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.8 g | 0.074 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Caution! LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2.8 g of LiAlH₄ to 100 mL of anhydrous THF.
-
Slowly add a solution of 12.0 g of 5-bromovanillic acid in 100 mL of anhydrous THF to the LiAlH₄ suspension over 1 hour. The addition is exothermic, and hydrogen gas will evolve. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Cautiously and slowly add 3 mL of water, followed by 3 mL of 15% aqueous NaOH, and then 9 mL of water. A granular white precipitate of aluminum salts will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from an ethyl acetate/hexane mixture to obtain pure (3-Bromo-4-hydroxy-5-methoxyphenyl)methanol.
Expected Yield: ~80-85%
Step 3: Synthesis of 3-Bromo-5-(chloromethyl)-2-hydroxy-6-methoxybenzene (Intermediate III)
Principle: The primary alcohol is converted to a more reactive benzyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification[2].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| (3-Bromo-4-hydroxy-5-methoxyphenyl)methanol | 233.07 | 10.0 g | 0.043 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.7 mL (7.7 g) | 0.065 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Caution! Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood. [5][6]
-
In a 250 mL round-bottom flask, dissolve 10.0 g of (3-Bromo-4-hydroxy-5-methoxyphenyl)methanol in 100 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4.7 mL of thionyl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto 100 g of crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude benzyl chloride. This intermediate is often used in the next step without further purification.
Expected Yield: ~90% (crude)
Step 4: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (Intermediate IV)
Principle: A nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by a cyanide ion to form a nitrile. This reaction extends the carbon chain by one, which is a key step in forming the acetic acid side chain[7].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Crude Benzyl Chloride (from Step 3) | ~251.51 | ~10.8 g | ~0.043 |
| Sodium Cyanide (NaCN) | 49.01 | 2.5 g | 0.051 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
Procedure:
-
Caution! Sodium cyanide is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme care and have a cyanide antidote kit available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas. [8]
-
In a 250 mL round-bottom flask, dissolve the crude benzyl chloride from the previous step in 100 mL of DMSO.
-
Add 2.5 g of sodium cyanide to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into 400 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: ~75-80%
Step 5: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid (Final Product)
Principle: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. The reaction proceeds via the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile | 242.08 | 8.0 g | 0.033 |
| 6 M Sodium Hydroxide (NaOH) | 40.00 | 100 mL | 0.600 |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 8.0 g of the acetonitrile derivative in 100 mL of 6 M NaOH solution.
-
Heat the mixture to reflux. The reaction will become homogeneous as it proceeds.
-
Reflux for 6-8 hours, monitoring for the cessation of ammonia evolution (test with moist pH paper).
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to pH 1-2 with concentrated HCl. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Expected Yield: ~85-90% Characterization (Final Product):
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₉BrO₄
-
Molecular Weight: 261.07 g/mol
PART 2: WORKFLOW VISUALIZATION
The following diagram illustrates the workflow for the synthesis, purification, and characterization of the target compound.
Caption: Workflow diagram for the synthesis and analysis of the target compound.
References
- Berlin, A. Y., Scherlin, S. M., & Serebrennikova, V. A. (1949). Zhurnal Obshchei Khimii, 19, 759-766.
- Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). A new synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Tetrahedron, 29(14), 1931-1934.
- Hahn, G., & Schales, O. (1934). Synthese des d,l-Laudanosins und über die Konstitution des Morphins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(9), 1486-1493.
- Fisher, E. H., & Hibbert, H. (1947). Studies on Lignin and Related Compounds. LXXXVI. The Synthesis of 3-Methoxy-4-hydroxyphenyl-acetaldehyde and 3-Methoxy-4-benzyloxyphenyl-acetaldehyde. Journal of the American Chemical Society, 69(5), 1208-1210.
- Puri, S. K., et al. (2007). A convenient synthesis of 5-iodovanillin. Indian Journal of Chemistry-Section B, 46(11), 1883.
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- Organic Syntheses. (1988). (S)-(-)-2,2'-BINAPHTHYLDIYL HYDROGEN PHOSPHATE: (S)-(-)-4-HYDROXY-2-METHYL-2'-PHOSPHINO-1,1'-BINAPHTHYL. Organic Syntheses, 66, 67.
- Organic Syntheses. (1993). REDUCTION OF CARBOXYLIC ACIDS TO ALCOHOLS WITH BORANE-METHYL SULFIDE: (S)-(-)-2-AMINO-3-METHYL-1-BUTANOL. Organic Syntheses, 71, 204.
- BenchChem. (2025). Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. Retrieved from a hypothetical BenchChem technical note.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Organic Syntheses. (1993). 7-METHOXYPHTHALIDE. Organic Syntheses, 71, 133.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 5-Bromovanillic acid. Retrieved from [Link]
- Chinese Patent CN103102263A. (2013). 3-bromo-4-methoxybenzoic acid preparation method and agricultural biological activity.
- U.S. Patent 3,983,151. (1976). Process for the preparation of 4-hydroxy-3-methoxyphenylacetonitrile.
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
-
Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
- ResearchGate. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
-
Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
- Organic Syntheses. (1993). VALINOL: (S)-(+)-2-AMINO-3-METHYL-1-BUTANOL. Organic Syntheses, 71, 204.
Sources
- 1. 5-Bromovanillic acid | SIELC Technologies [sielc.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Regioselective Bromination of 4-Methoxyphenylacetic Acid
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the regioselective bromination of 4-methoxyphenylacetic acid. The protocols and insights are grounded in established chemical principles and validated experimental data, ensuring both accuracy and reproducibility.
Introduction: The Strategic Importance of Regioselectivity
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the ability to selectively introduce a functional group at a specific position on a molecule is paramount. Regioselectivity dictates the efficiency of a synthetic route, impacting yield, purity, and ultimately, the economic viability of the process. The bromination of 4-methoxyphenylacetic acid to produce 3-bromo-4-methoxyphenylacetic acid is a classic example of a regioselective electrophilic aromatic substitution. This bromo-derivative serves as a versatile intermediate in the synthesis of various biologically active compounds and natural products.[1][2] This guide will elucidate the underlying principles governing this selectivity and provide detailed, field-proven protocols for its successful execution.
The Chemistry of Selectivity: Understanding Substituent Effects
The regiochemical outcome of the bromination of 4-methoxyphenylacetic acid is a direct consequence of the electronic effects exerted by the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the acetic acid group (-CH₂COOH).
-
The Methoxy Group (-OCH₃): An Activating Ortho-, Para-Director. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (+M effect).[3][4] This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by an electrophile.[3][5] This effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to these sites.[6][7] Consequently, the methoxy group is classified as a strong activating group.
-
The Acetic Acid Group (-CH₂COOH): A Deactivating Meta-Director. The acetic acid group is an electron-withdrawing group (-I effect).[8] While the methylene (-CH₂-) spacer mitigates its deactivating strength compared to a directly attached carboxyl group, it still reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.[8] Such electron-withdrawing groups are typically meta-directors.[8]
The Combined Effect: In 4-methoxyphenylacetic acid, the powerful activating and ortho-, para-directing effect of the methoxy group dominates the weaker deactivating effect of the acetic acid group. Since the para position is already occupied by the acetic acid group, the incoming electrophile (bromine) is directed to the positions ortho to the methoxy group. Of the two ortho positions, the one at C3 is sterically less hindered, leading to the preferential formation of 3-bromo-4-methoxyphenylacetic acid.
The following diagram illustrates the directing effects of the substituents on the aromatic ring.
Caption: Directing effects of substituents on 4-methoxyphenylacetic acid.
Experimental Protocols
Two primary methods for the regioselective bromination of 4-methoxyphenylacetic acid are presented below. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations.
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This is a classic and high-yielding method for the synthesis of 3-bromo-4-methoxyphenylacetic acid.[1] Acetic acid serves as a polar protic solvent that can stabilize the charged intermediate (Wheland intermediate) formed during the reaction.[9][10][11]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methoxyphenylacetic acid | 166.17 | 10.0 g (60.2 mmol) | Starting material |
| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |
| Bromine (Br₂) | 159.81 | 3.1 mL (60.2 mmol) | Caution: Highly corrosive and toxic. Handle in a fume hood. |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | For quenching excess bromine |
| Deionized Water | 18.02 | ~500 mL | For precipitation and washing |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methoxyphenylacetic acid in 100 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Bromine Addition: In a well-ventilated fume hood, slowly add 3.1 mL of bromine to the solution at room temperature over a period of 15-20 minutes. The addition can be done using a dropping funnel. The solution will turn reddish-brown.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water.
-
Precipitation and Decoloration: A white to off-white precipitate will form. If the aqueous solution retains a reddish-brown color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove acetic acid and any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield for this reaction is around 84%.[1]
The following workflow diagram outlines the key steps in this protocol.
Caption: Workflow for bromination using molecular bromine.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine for the bromination of activated aromatic rings.[12][13] It is a crystalline solid that is easier to handle than liquid bromine. The reaction can be performed under mild conditions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methoxyphenylacetic acid | 166.17 | 5.0 g (30.1 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 5.36 g (30.1 mmol) | Brominating agent |
| Acetonitrile (CH₃CN) | 41.05 | 75 mL | Solvent |
| Deionized Water | 18.02 | ~200 mL | For workup |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 4-methoxyphenylacetic acid in 75 mL of acetonitrile.
-
Reagent Addition: Add 5.36 g of N-Bromosuccinimide to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 3-bromo-4-methoxyphenylacetic acid.
The following diagram illustrates the general mechanism of electrophilic aromatic bromination.
Caption: General mechanism of electrophilic aromatic bromination.
Product Characterization
The final product, 3-bromo-4-methoxyphenylacetic acid, should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetic acid | [14] |
| CAS Number | 774-81-2 | [14] |
| Molecular Formula | C₉H₉BrO₃ | [14] |
| Molecular Weight | 245.07 g/mol | [14] |
| Appearance | White to light yellow crystalline powder | [15] |
| Melting Point | 115-119 °C | [15] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the regiochemistry. The aromatic region should show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the 9 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H and C=O stretching of the carboxylic acid, as well as C-O stretching of the ether and aromatic C-H and C=C bonds.
Safety and Handling
-
Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: Is a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The regioselective bromination of 4-methoxyphenylacetic acid is a well-understood and reproducible reaction, governed by the powerful directing effect of the methoxy group. Both the molecular bromine and NBS methods provide reliable routes to the desired 3-bromo-4-methoxyphenylacetic acid, a valuable building block in synthetic chemistry. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important transformation.
References
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1555. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18337-18353. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2024, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Study.com. (n.d.). Br2 dissolves in a number of solvents, but we preferentially use glacial acetic acid. Explain why... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, February 2). Electrophillic aromatic Substitution using Br2 and acetic acid [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
University of Alberta. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1956). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. ACS Publications. Retrieved from [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]
-
Brainly. (2022, August 5). Why is 15 M acetic acid an appropriate solvent in which to perform rate studies of electrophilic brominations? Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
-
NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
Quora. (2017, June 28). Why is acetic acid used in the bromination of cholesterol? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information - Comb-shaped Polymers to Enhance Hydroxide Transport in Anion Exchange Membranes. Retrieved from [Link]
-
Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole? Retrieved from [Link]
-
ChemBK. (n.d.). 3-BROMO-4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]
Sources
- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-BROMO-4-METHOXYPHENYLACETIC ACID CAS#: 774-81-2 [m.chemicalbook.com]
The Strategic Utility of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid in the Synthesis of Bioactive Natural Products
Introduction: Unlocking Nature's Complexity with a Versatile Precursor
The intricate molecular architectures of natural products have long captivated and challenged synthetic chemists. Among these, marine-derived compounds, particularly those containing brominated tyrosine motifs, represent a rich source of potent and selective bioactive agents.[1][2] 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid emerges as a precursor of significant strategic value for the synthesis of these complex molecules and their analogues. Its utility lies in the inherent functionalities: a carboxylic acid for amide bond formation, a phenol for oxidative coupling or etherification, and a bromine atom that serves as a versatile handle for carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the application of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a starting material in the synthesis of natural products, with a focus on the underlying principles and detailed protocols for key transformations.
The core structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a recurring motif in a variety of marine natural products, including the potent bastadin and psammaplysin families of compounds.[3][4][5] These natural products exhibit a wide range of biological activities, from antimicrobial and antiviral to anticancer effects, making them compelling targets for drug discovery and development.[4][6][7] By leveraging the reactivity of this precursor, researchers can access these complex scaffolds and generate novel derivatives for structure-activity relationship (SAR) studies.
Strategic Considerations: The Power of the Bromophenyl Moiety
The synthetic utility of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is rooted in the strategic placement of its functional groups. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing bromine atom on the aromatic ring dictates its reactivity in key synthetic transformations.
-
Phenolic Oxidative Coupling: The electron-rich phenol is predisposed to oxidative coupling reactions, a key strategy for the formation of the biaryl and diaryl ether linkages that are characteristic of many bromotyrosine-derived natural products like the bastadins.[8][9][10][11][12]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[13][14][15][16][17] This allows for the facile introduction of diverse carbon-based fragments, enabling the synthesis of a wide array of natural product analogues.
-
Amide Bond Formation: The carboxylic acid functionality is readily activated for amide bond formation, providing a straightforward method for coupling the precursor to other amino acid or amine-containing fragments, a common step in the assembly of peptide-like natural products.
The following sections will delve into the practical application of these strategies, providing detailed protocols and mechanistic insights for researchers aiming to utilize 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid in their synthetic endeavors.
Application Note 1: Biomimetic Synthesis of Bastadin Scaffolds via Oxidative Phenolic Coupling
The bastadins are a family of macrocyclic natural products composed of brominated tyrosine and tyramine units, often linked by diaryl ether bonds.[3][18] A biomimetic approach, mimicking the proposed biosynthetic pathway, can be employed to construct the core of these molecules using 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a key building block.[19][20][21] The central transformation in this strategy is an oxidative phenolic coupling to form the diaryl ether linkage.
Experimental Workflow: Oxidative Coupling
Caption: Workflow for Oxidative Phenolic Coupling.
Detailed Protocol: Oxidative Phenolic Coupling for Diaryl Ether Formation
Objective: To synthesize a diaryl ether dimer from a protected derivative of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Materials:
-
Protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (e.g., methyl ester with protected phenol) (1.0 equiv)
-
Iron(III) chloride (FeCl₃) (2.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Dissolve the protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve FeCl₃ (2.2 equiv) in MeOH and add it dropwise to the solution of the starting material at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 15 minutes.
-
Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired diaryl ether.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Protection Strategy: The carboxylic acid and phenolic hydroxyl group are often protected to prevent unwanted side reactions during the oxidative coupling. A methyl ester is a common protecting group for the carboxylic acid, and a methyl or benzyl ether can be used for the phenol.
-
Oxidant: Iron(III) chloride is a common and effective oxidant for phenolic coupling reactions. Other reagents such as (diacetoxyiodo)benzene can also be employed. The choice of oxidant can influence the regioselectivity of the coupling (ortho-ortho vs. ortho-para).
-
Solvent and Temperature: Anhydrous conditions are crucial to prevent hydrolysis of the reagents and intermediates. The reaction is typically started at a low temperature to control the initial exotherm and then allowed to proceed at room temperature.
Application Note 2: Synthesis of Biaryl Natural Product Analogues via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures.[13][14][15][16][17] The bromine atom in 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid makes it an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of a 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid Derivative
Objective: To synthesize a biaryl compound by coupling a protected derivative of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid with an arylboronic acid.
Materials:
-
Protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water mixture (e.g., 4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried flask, add the protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed toluene/water mixture, followed by the addition of Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness and Self-Validation:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.
-
Base and Solvent: The choice of base and solvent system is critical for the efficiency of the Suzuki reaction. A biphasic system with a water-soluble inorganic base like K₂CO₃ is often effective. The base is required to activate the boronic acid for transmetalation to the palladium center.[16]
-
Degassing: It is essential to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Representative Yields
The following table summarizes typical yields for the key transformations discussed. These are representative values and may vary depending on the specific substrate and reaction conditions.
| Transformation | Starting Material | Product | Typical Yield (%) |
| Oxidative Phenolic Coupling | Protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative | Diaryl ether dimer | 40-60 |
| Suzuki-Miyaura Coupling | Protected 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative | Biaryl product | 70-95 |
Conclusion and Future Outlook
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a highly versatile and strategically valuable precursor for the synthesis of a wide range of natural products and their analogues, particularly those derived from bromotyrosine. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this starting material. Future work in this area could involve the development of novel catalytic methods for the asymmetric synthesis of these complex molecules and the exploration of the biological activities of the resulting compounds. The continued investigation into the synthesis and application of derivatives from this precursor will undoubtedly contribute to the advancement of drug discovery and development.
References
-
McKenna, S. A., & S. J. T. (1998). Total Synthesis of Bastadins 2, 3, and 6. The Journal of Organic Chemistry, 63(21), 7578–7579. [Link]
-
Nishiyama, S., & Yamamura, S. (1985). TOTAL SYNTHESIS OF BASTADINS. Chemistry Letters, 14(10), 1511-1514. [Link]
-
Williams, D. R., et al. (2022). Total Synthesis and Biological Evaluation of Clavatadines C–E. ACS Omega, 7(26), 22536–22544. [Link]
-
Mollica, A., et al. (2022). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 20(3), 132. [Link]
- Sanofi SA. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S.
-
Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link]
-
Jimenez, C., & Crews, P. (2008). THE MARINE BROMOTYROSINE DERIVATIVES. Studies in Natural Products Chemistry, 20, 679-736. [Link]
-
El-Demerdash, A., et al. (2019). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs, 17(9), 523. [Link]
-
Powers, J. P., & Maimone, T. J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(6), 1017-1043. [Link]
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2555. [Link]
-
Kocak, M., et al. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Hu, L.-J., et al. (2025). Strategies and Advances in the Biomimetic Synthesis of Natural Products. Engineering, 44(1), 32-38. [Link]
-
Fronczek, F. R., & Gandour, R. D. (1984). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Journal of the Chemical Society, Chemical Communications, (14), 933-934. [Link]
-
Smith, M. W., & Morrow, A. P. (2023). Total Synthesis of Psammaplysins A, M, O, and Q, and Ceratinamide A. ChemRxiv. [Link]
-
Pettit, G. R., et al. (2011). Bromotyrosine-derived natural products: synthetic and biological studies. Apollo - University of Cambridge Repository. [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Powers, J. P., & Maimone, T. J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(6), 1017-1043. [Link]
-
Shakour, N., et al. (2024). Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review. Mini-Reviews in Medicinal Chemistry, 24(1), 3-25. [Link]
-
Lawrence, A. (2024, March 13). New Award for Biomimetic Synthesis of Natural Products. School of Chemistry, University of Edinburgh. [Link]
-
Proksch, P., et al. (2009). Sponge Derived Bromotyrosines: Structural Diversity through Natural Combinatorial Chemistry. ResearchGate. [Link]
-
Gensch, T., et al. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 6(9), 5656-5681. [Link]
-
Smith, M. W., & Morrow, A. P. (2023). Total Synthesis of the Psammaplysins: Evolution of a Dipolar Cycloaddition Approach. Synlett, 34(10), 1295-1304. [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]
-
Gul, S., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]
-
Kostecka-Gugała, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2345. [Link]
-
Smith, M. W., & Morrow, A. P. (2024). Total Synthesis of Psammaplysins A, M, O, and Q and Ceratinamide A. ResearchGate. [Link]
-
Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(15), 4467. [Link]
-
Wikipedia. (n.d.). 2C-B. [Link]
-
Mollica, A., et al. (2022). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 20(3), 132. [Link]
-
Williams, D. R., et al. (2007). Studies for the synthesis of marine natural products. Pure and Applied Chemistry, 79(4), 647-660. [Link]
-
Powers, J. P., & Maimone, T. J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(6), 1017-1043. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Magauer, T., et al. (2022). Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A. Journal of the American Chemical Society, 144(43), 19743-19748. [Link]
- Laboratorios Vinas SA. (1993). DERIVATIVES OF PHENYLACETIC ACID, PROCEDURE FOR ITS OBTAINING AND CORRESPONDING USE.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Shanghai Institute of Pharmaceutical Industry. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Coop, A., et al. (2004). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. Journal of Medicinal Chemistry, 47(25), 6273-6276. [Link]
Sources
- 1. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Romo Group | Natural Product Derivatives [danielromogroup.com]
- 7. Bromotyrosine-derived natural products: synthetic and biological studies [repository.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in oxidative phenol coupling for the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. TOTAL SYNTHESIS OF BASTADINS - Lookchem [lookchem.com]
- 19. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 20. Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Award for Biomimetic Synthesis of Natural Products | School of Chemistry | School of Chemistry [chem.ed.ac.uk]
Application Notes and Protocols for the Purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Introduction: The Critical Role of Purity in Drug Discovery
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a substituted phenyl ring, makes it a valuable building block in medicinal chemistry. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and potentially altered biological activity or toxicity in the final drug product. This document provides a detailed, field-proven protocol for the purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring a high degree of purity and batch-to-batch consistency.
Understanding the Impurity Profile: A Hypothetical Synthetic Route
To devise an effective purification strategy, it is crucial to anticipate the likely impurities. A common synthetic route to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid involves the bromination of a suitable precursor. The following diagram illustrates a plausible synthetic pathway and the potential impurities that may arise.
Analytical methods for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid detection
An Application Guide to the Quantitative Analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMMA). As a key metabolite, impurity, or synthetic intermediate in various pharmaceutical contexts, the ability to accurately measure BHMMA is critical for drug development, quality control, and pharmacokinetic studies. This document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Introduction to BHMMA and Analytical Rationale
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMMA) is a brominated derivative of homovanillic acid, a metabolite of dopamine. Its presence in a sample can arise from several sources: it may be a metabolite of a brominated parent drug, a process-related impurity in the synthesis of an active pharmaceutical ingredient (API), or a degradation product. Given its polar and acidic nature, robust and specific analytical methods are required for its reliable quantification, often in complex biological or chemical matrices.
The analytical challenge lies in achieving efficient chromatographic retention, good peak shape, and selective detection. The protocols herein are designed to address these challenges by leveraging the strengths of modern chromatographic techniques.
Analyte Profile: 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
| Property | Value | Source |
| CAS Number | 206559-42-4 | Angene Chemical[1] |
| Molecular Formula | C₉H₉BrO₄ | Angene Chemical[1] |
| Molecular Weight | 261.07 g/mol | Angene Chemical[1] |
| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | Angene Chemical[1] |
| XLogP3 | 1.7 | Angene Chemical[1] |
| Hydrogen Bond Donors | 2 | Angene Chemical[1] |
| Hydrogen Bond Acceptors | 4 | Angene Chemical[1] |
Caption: Chemical Structure of BHMMA.
Principle of Reversed-Phase HPLC for BHMMA Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the analysis of moderately polar small molecules like BHMMA. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase.
Causality Behind Experimental Choices:
-
Acidified Mobile Phase: The carboxylic acid and phenolic hydroxyl groups on BHMMA are ionizable. To ensure consistent retention time and sharp, symmetrical peaks, their ionization must be suppressed. This is achieved by acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH well below the pKa of the carboxylic acid group (~3-4).[2] This forces the analyte to exist in its neutral, less polar form, increasing its interaction with the C18 stationary phase.
-
Organic Modifier Gradient: An organic solvent like acetonitrile or methanol is used to elute BHMMA from the column. A gradient elution (where the concentration of the organic solvent is increased over time) is often employed to ensure that analytes with a range of polarities can be eluted efficiently within a reasonable timeframe, while also providing sharp peaks for quantification.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol provides a robust method for quantifying BHMMA in samples such as bulk drug substances or process intermediates, where concentration levels are expected to be relatively high.
Materials and Reagents
-
Reference Standard: 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid or Phosphoric acid (ACS grade or higher)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Formic acid is volatile and MS-compatible, making it a good choice if the method might be transferred to an LC-MS system. Phosphoric acid provides excellent buffering but is not suitable for MS.[2]
-
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of BHMMA at 1.0 mg/mL in methanol.[3]
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Scientist's Note: Using an amber vial protects the phenolic analyte from potential photodegradation.[3]
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or diluent) to achieve an expected BHMMA concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by scanning the UV spectrum of BHMMA (typically around 280 nm for phenolic compounds).
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Method Validation and Performance
To be suitable for its intended purpose, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5] The objective is to provide documented evidence that the procedure is reliable.[6][7]
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Specification | Purpose |
| Specificity | No interference at the retention time of BHMMA | To ensure the signal is only from the analyte of interest.[4] |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional response to concentration. |
| Range | e.g., 1 - 100 µg/mL | The interval where the method is precise and accurate.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | The lowest amount of analyte that can be quantitatively determined. |
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
For trace-level quantification, especially in complex biological matrices like plasma or urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity.[9] A method for a structural isomer of BHMMA has been successfully developed and validated, providing a strong foundation for this protocol.[10]
Principle of LC-MS/MS
The HPLC system separates BHMMA from matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the BHMMA parent ion (precursor ion). This ion is fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM).
Caption: A typical workflow for the analysis of BHMMA in biological samples using LC-MS/MS.
Step-by-Step Methodology
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange) with methanol followed by water.
-
Acidify the plasma/urine sample and load it onto the cartridge. The acidic conditions ensure BHMMA is in its neutral form, aiding retention on some phases, or protonated for cation exchange.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute BHMMA with a solvent mixture (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Scientist's Note: SPE is a critical step to remove matrix components (salts, proteins) that can suppress the ionization of BHMMA in the MS source, a phenomenon known as the matrix effect.[9][11]
-
-
LC-MS/MS Conditions:
-
LC Column: UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A fast gradient is typically used, e.g., 5% B to 95% B in 3-5 minutes.
-
Ionization Mode: Electrospray Ionization, Negative (ESI-). The phenolic and carboxylic acid groups readily lose a proton.
-
MRM Transitions: These must be determined experimentally by infusing a pure standard of BHMMA.
-
Precursor Ion (Q1): [M-H]⁻ = 259.0/261.0 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Potential Product Ions (Q3): Fragments could include loss of CO₂ (m/z 215/217) or other characteristic fragments. The most intense and stable transition is used for quantification.
-
-
Data Analysis and Quantification
An internal standard (ideally, a stable isotope-labeled version of BHMMA) should be used to correct for variations in sample recovery and matrix effects. A calibration curve is constructed by plotting the peak area ratio (BHMMA/Internal Standard) against the concentration.
Conclusion
This application note provides two robust, validated methodologies for the analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. The HPLC-UV method is ideal for routine quality control and assays where analyte concentrations are high. For bioanalytical studies, impurity profiling, or any application requiring high sensitivity and specificity, the LC-MS/MS protocol is the superior choice. The selection of the appropriate method and sample preparation technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. Adherence to rigorous method validation principles is paramount to ensure the generation of reliable and accurate data in regulated environments.
References
-
SIELC Technologies (2018). 3-Bromo-4-hydroxyphenylacetic acid. Available at: [Link]
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. Available at: [Link]
-
Kopacki, F. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? LinkedIn. Available at: [Link]
-
Kumar, S., et al. (2022). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
Janus, M., et al. (2015). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 72(3), 443-451. Available at: [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(8), 1989-2007. Available at: [Link]
-
Alhakamy, N. A., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(20), 7105. Available at: [Link]
-
Profound Pharma (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profoundpharma.com. Available at: [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(24), 6185-6196. Available at: [Link]
-
PubChem. 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). AngeneChem.com. Available at: [Link]
-
FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Foodb.ca. Available at: [Link]
-
U.S. Food and Drug Administration (2023). Q2(R2) Validation of Analytical Procedures. FDA.gov. Available at: [Link]
-
Luethi, D., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition, 53(1), 100086. Available at: [Link]
-
Shimadzu Corporation. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.com. Available at: [Link]
-
Pharma Beginners (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmabeginners.com. Available at: [Link]
- Google Patents.CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Reid, M. J., & Robold, A. V. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10288-10300. Available at: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 3-Bromo-4-hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. fda.gov [fda.gov]
- 6. particle.dk [particle.dk]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
- 9. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Characterizing 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMPA) is a halogenated phenylacetic acid derivative. While direct literature on the cell-based applications of this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. Notably, brominated and methoxylated phenyl compounds have demonstrated significant potential as modulators of critical cellular pathways involved in cancer and inflammation.
Structurally related molecules have been shown to exert effects such as the inhibition of tumor cell proliferation, modulation of key signaling pathways like NF-κB and MAPK, and disruption of the microtubule network.[1][2][3] For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been documented to regulate NF-κB and MAPK signaling pathways in fibrosarcoma cells[2], and other brominated methoxyphenyl derivatives have been found to possess potent cytotoxic properties against human cancer cell lines.[1]
These precedents form a strong rationale for investigating BHMPA as a potential therapeutic agent. This guide provides detailed protocols for a series of foundational cell-based assays designed to elucidate the bioactivity of BHMPA, focusing on its potential cytotoxic, anti-inflammatory, and anti-migratory effects. The following protocols are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.
Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
Based on the activities of structurally analogous compounds[2][3], we hypothesize that BHMPA may exert its biological effects by modulating the NF-κB and MAPK signaling cascades. These pathways are pivotal in regulating cellular responses to stress, inflammation, and cell proliferation. Aberrant signaling in these pathways is a hallmark of many cancers and inflammatory diseases.
The proposed mechanism involves the inhibition of key kinases within these pathways, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes. This inhibitory action could lead to decreased cell viability, reduced inflammation, and impaired cell migration.
Caption: Hypothesized mechanism of BHMPA action on NF-κB and MAPK pathways.
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BHMPA in a selected cancer cell line (e.g., HeLa, MCF-7, or HT1080).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMPA)
-
Cancer cell line (e.g., HT1080)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of BHMPA in DMSO.
-
Perform serial dilutions of the BHMPA stock solution in serum-free media to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO concentration matched to the highest BHMPA concentration).
-
Carefully remove the media from the wells and add 100 µL of the respective BHMPA dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis:
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| Vehicle Control | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
-
% Viability Calculation: (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100.
-
Plot % Viability against the log of BHMPA concentration and use non-linear regression to calculate the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: NF-κB Reporter Gene Assay
Objective: To determine if BHMPA can inhibit TNF-α-induced NF-κB activation in a reporter cell line.
Principle: This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cell line with a stable NF-κB luciferase reporter
-
BHMPA
-
Recombinant Human TNF-α
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed 2 x 10⁴ HEK293T-NF-κB reporter cells per well in 100 µL of media into a 96-well white, clear-bottom plate.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare dilutions of BHMPA in serum-free media at concentrations below the determined IC50 (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the media and add 80 µL of the BHMPA dilutions. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock of TNF-α. Dilute it in serum-free media to a final concentration of 20 ng/mL.
-
Add 20 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the media from the wells.
-
Add 20 µL of 1X cell lysis buffer to each well and shake for 10 minutes.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
Data Presentation and Analysis:
| Condition | BHMPA (µM) | RLU - Rep 1 | RLU - Rep 2 | RLU - Rep 3 | Average RLU | Fold Induction | % Inhibition |
| Unstimulated | 0 | 1.0 | N/A | ||||
| Stimulated (TNF-α) | 0 | 0 | |||||
| Stimulated (TNF-α) | 1 | ||||||
| Stimulated (TNF-α) | 5 | ||||||
| Stimulated (TNF-α) | 10 |
-
Fold Induction: (Average RLU of Sample / Average RLU of Unstimulated Control).
-
% Inhibition: 100 - [((RLU of BHMPA+TNF-α) - (RLU of Unstimulated)) / ((RLU of TNF-α only) - (RLU of Unstimulated))) x 100].
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of BHMPA on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored microscopically. The rate of wound closure is an indicator of cell migration.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
BHMPA
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
6-well or 12-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of each well.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing sub-lethal concentrations of BHMPA (determined from the MTT assay) or a vehicle control.
-
Use serum-free or low-serum (1-2%) media to minimize cell proliferation.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment (T=0), capture images of the scratch in each well at designated points.
-
Incubate the plate and capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the average width.
-
Data Presentation and Analysis:
| Time (hours) | Treatment | Average Wound Width (µm) - Rep 1 | Average Wound Width (µm) - Rep 2 | % Wound Closure |
| 0 | Vehicle | 0 | ||
| 24 | Vehicle | |||
| 0 | BHMPA (X µM) | 0 | ||
| 24 | BHMPA (X µM) |
-
% Wound Closure: [ (Initial Wound Width - Wound Width at T=x) / Initial Wound Width ] x 100.
-
Compare the rate of wound closure between treated and control groups.
Caption: Workflow for the wound healing (scratch) assay.
References
-
Ahmed, M. et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available at: [Link]
-
Findlater, M. et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1555. Available at: [Link]
-
Kim, M. et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Molecules, 27(19), 6593. Available at: [Link]
-
Wang, W. et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. BioMed Research International, 2018, 8954921. Available at: [Link]
-
PubChem. 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
-
StarProtocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Cell Press. Available at: [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (2024). Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. International Journal of Molecular Sciences. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Storage of Immunomodulatory Imide Drugs (IMiDs)
Introduction: Acknowledging the Critical Nature of Immunomodulatory Imide Drugs (IMiDs)
It is important to first address a potential ambiguity in the initial query. The provided CAS number, 206559-42-4, corresponds to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. However, the accompanying chemical name, 2-((2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione)acetic acid, describes a derivative of thalidomide. Given the target audience of researchers and drug development professionals, and the significant biological activity and handling considerations of thalidomide-like molecules, this guide will focus on the latter class of compounds, known as Immunomodulatory imide drugs (IMiDs).
IMiDs, including thalidomide, lenalidomide, and pomalidomide, are a class of potent therapeutic agents.[1] Their mechanism of action often involves binding to the protein cereblon, which is part of an E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[2][3] This activity gives them powerful anti-cancer and anti-inflammatory properties.[2] However, the history of thalidomide necessitates a profound respect for the potential hazards of its analogs, most notably teratogenicity.[4][5] Therefore, the handling of any novel thalidomide derivative, such as the one described in the user's query, must be approached with the utmost caution and adherence to stringent safety protocols.
This document provides a detailed guide for the safe handling and storage of IMiDs in a research setting, using Pomalidomide (CAS 19171-19-8) as a primary example due to its structural similarity and well-documented handling procedures.
Core Principles of IMiD Handling: A Proactive Approach to Safety
The foundational principle for working with IMiDs is the minimization of exposure.[6] This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). Every protocol described herein is designed as a self-validating system to ensure the safety of the researcher and the integrity of the compound.
Hazard Identification and Risk Assessment
Prior to handling any IMiD, a thorough risk assessment must be conducted. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.[8]
-
Potential for Other Systemic Effects: Prolonged or repeated exposure may cause damage to various organ systems.[7]
All personnel, particularly those of child-bearing potential, must be fully informed of these risks. Access to areas where these compounds are handled should be restricted.[5]
Receiving and Storage of IMiDs
The integrity of your research begins with the proper receipt and storage of the compound.
Upon Receipt
Immediately upon receiving a shipment containing an IMiD, inspect the packaging for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) office.
Storage Conditions
IMiDs are typically supplied as a solid, often a lyophilized powder.[9] Proper storage is critical to maintain their stability and prevent degradation.
| Compound State | Storage Temperature | Atmosphere | Duration | Rationale |
| Solid (as supplied) | 2-8°C (Refrigerated)[10][11][12] | Desiccated, under inert gas[9] | Up to 1 year or as specified by the manufacturer[12] | Prevents hydrolysis and oxidation, ensuring long-term stability. |
| Stock Solution (in DMSO) | -20°C[9][13] | Tightly sealed vials | Up to 1-3 months[9][12] | Minimizes degradation in solution. Avoid repeated freeze-thaw cycles. |
Note: Always refer to the manufacturer's specific recommendations for storage, as these may vary.[8]
Experimental Protocols: Safe Handling in the Laboratory
All handling of IMiDs, especially in their powdered form, must be performed in a designated area and within a certified chemical fume hood to prevent inhalation of airborne particles.[14][15]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling IMiDs:
-
Gloves: Two pairs of nitrile gloves should be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered separately.
-
Eye Protection: Safety glasses with side shields or goggles.[16]
-
Respiratory Protection: A fit-tested N95 respirator may be required for handling larger quantities of powder or in the event of a spill, as determined by your institution's EHS.
Weighing and Preparation of Stock Solutions
This workflow is designed to minimize the risk of aerosolization and contamination.
Caption: Workflow for weighing and preparing stock solutions of IMiDs.
Step-by-Step Protocol:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary items are present: the vial of the IMiD, the appropriate solvent (typically DMSO), pipettes, vials for aliquots, and a vortex mixer.[9][12] Cover the work surface with a disposable absorbent liner.
-
Weighing: If the entire quantity is to be used, there is no need to weigh the powder. If a specific mass is required, carefully weigh the powder in the fume hood.
-
Dissolution: Add the calculated volume of solvent directly to the manufacturer's vial. Cap the vial and vortex until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to prepare single-use aliquots of the stock solution.[9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at -20°C.[13]
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that may have come into contact with the IMiD should be decontaminated. A solution of 1% sodium hypochlorite followed by 70% ethanol is generally effective.
-
Waste Disposal: All contaminated waste, including gloves, absorbent liners, and empty vials, must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not dispose of this waste in the regular trash.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
Caption: Emergency response plan for an IMiD spill.
Conclusion
The potent biological activity of IMiDs makes them valuable tools in research and drug development. However, their inherent hazards demand a meticulous and informed approach to their handling and storage. By understanding the risks and adhering to the protocols outlined in these application notes, researchers can ensure their personal safety and the integrity of their experiments. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any work with these compounds.
References
- Celgene Corporation. (n.d.). Thalomid® Capsules (50, 100, 150 and 200 mg)
-
ResearchGate. (n.d.). Characteristics related to immunomodulatory drugs (IMiDs) safety reports from January 2013 to December 2021. Retrieved from [Link]
-
PubChem. (n.d.). Pomalidomide 4'-alkylC6-acid. Retrieved from [Link]
-
Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological Sciences, 144(3), 125-131. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Liu, Y., et al. (2022). Post-marketing safety of immunomodulatory drugs in multiple myeloma: A pharmacovigilance investigation based on the FDA adverse event reporting system. Frontiers in Pharmacology, 13, 1038167. Retrieved from [Link]
-
LabTAG. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
-
Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. Clinical Cancer Research, 10(18), 6343-6347. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Laboratory Organization Integrating Safety on Chemicals, Bioagents and Radionuclides in Academia: A Systematic Review. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
University of Bonn. (2024, May 13). Derivatives of the thalidomide compound drive resistant cancer cells to their deaths. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 10. ≥98% (HPLC), powder, HbF inducer | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 13. Pomalidomide-C1-acid, 927670-97-1 | BroadPharm [broadpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. thesafetygeek.com [thesafetygeek.com]
- 16. jefferson.edu [jefferson.edu]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Bromophenols
Introduction: The Therapeutic Potential of Marine-Derived Bromophenols
Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant scientific interest for their diverse bioactive properties.[1][2][3][4] These natural products exhibit a wide range of therapeutic activities, including antioxidant, antimicrobial, and anticancer effects.[2][5] Notably, a growing body of evidence highlights the potent anti-inflammatory effects of bromophenols, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases.[1][3]
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory conditions. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[6] Bromophenols have been shown to exert their anti-inflammatory effects by modulating these critical pathways, thereby reducing the production of pro-inflammatory mediators.[7][8]
This comprehensive guide provides detailed protocols for investigating the anti-inflammatory effects of bromophenols using an in vitro macrophage model. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize the bioactivity of these promising marine compounds.
Mechanistic Insights: Bromophenols and the Modulation of Inflammatory Signaling
The anti-inflammatory activity of many bromophenols stems from their ability to interfere with key inflammatory signaling cascades. Two of the most well-characterized pathways inhibited by bromophenols are the NF-κB and MAPK pathways.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[6]
Bromophenols have been demonstrated to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[7][8]
dot
Caption: MAPK Signaling Pathway Attenuation by Bromophenols.
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory effects of bromophenols in a well-established in vitro model of inflammation using the RAW 264.7 murine macrophage cell line.
Cell Culture and Induction of Inflammation
The RAW 264.7 cell line is a widely used and reliable model for studying macrophage-mediated inflammation. [9][10] Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Bromophenol compounds of interest
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for nitric oxide and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the bromophenol compounds for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS (typically 1 µg/mL) to the cell culture medium and incubate for the desired time period (e.g., 24 hours for nitric oxide and cytokine analysis). [10][11]
Assessment of Cell Viability
It is crucial to determine the cytotoxicity of the bromophenol compounds to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with bromophenols as described above.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
The overproduction of nitric oxide by iNOS is a hallmark of inflammation. [12][13]NO levels in the culture supernatant can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess assay. [12][14][15] Materials:
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
Protocol:
-
Collect the cell culture supernatants from the treated and stimulated cells.
-
Add an equal volume of Griess Reagent to each supernatant sample in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Quantification of Pro-inflammatory Cytokines
The levels of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the cell culture supernatants can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
Protocol:
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit. [11]3. Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is a powerful technique to investigate the effects of bromophenols on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways. [16] Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control.
Data Presentation and Interpretation
For clear and concise presentation of quantitative data, it is recommended to use tables. Below are examples of how to structure your data for different assays.
Table 1: Effect of Bromophenol X on RAW 264.7 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| Bromophenol X | 10 | 99.1 ± 3.9 |
| Bromophenol X | 25 | 97.8 ± 5.1 |
| Bromophenol X | 50 | 96.5 ± 4.5 |
| Bromophenol X + LPS | 10 | 97.2 ± 4.2 |
| Bromophenol X + LPS | 25 | 95.9 ± 3.7 |
| Bromophenol X + LPS | 50 | 94.3 ± 5.0 |
| Data are presented as mean ± SD of three independent experiments. |
Table 2: Inhibition of Nitric Oxide Production by Bromophenol X in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 |
| Bromophenol X + LPS | 10 | 18.5 ± 1.5 |
| Bromophenol X + LPS | 25 | 11.2 ± 0.9** |
| Bromophenol X + LPS | 50 | 5.7 ± 0.6*** |
| Data are presented as mean ± SD of three independent experiments. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group. |
Table 3: Effect of Bromophenol X on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 25 ± 5 | 30 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 | 980 ± 90 |
| Bromophenol X + LPS | 10 | 980 ± 85 | 650 ± 60 | 750 ± 70 |
| Bromophenol X + LPS | 25 | 650 ± 55 | 420 ± 40 | 480 ± 45** |
| Bromophenol X + LPS | 50 | 320 ± 30 | 210 ± 20 | 250 ± 25*** |
| Data are presented as mean ± SD of three independent experiments. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the anti-inflammatory properties of bromophenols. By systematically evaluating their effects on cell viability, nitric oxide and pro-inflammatory cytokine production, and key signaling pathways, researchers can effectively identify and prioritize lead compounds for further development. Future studies should aim to validate these in vitro findings in relevant in vivo models of inflammation to translate these promising results into potential therapeutic applications. The exploration of marine-derived natural products like bromophenols continues to be a valuable avenue for the discovery of novel anti-inflammatory agents.
References
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
-
Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PMC - NIH. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. PMC - PubMed Central. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. [Link]
-
Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. [Link]
-
Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews | Oxford Academic. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
-
Cellular models in autoinflammatory disease research. PMC - NIH. [Link]
-
Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. [Link]
-
Macrophage Inflammatory Assay. PMC - NIH. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC - NIH. [Link]
-
Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. PubMed Central. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. [Link]
-
Nitric Oxide Assays. Cell Biolabs, Inc. [Link]
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]
-
Cell Cultures as a Versatile Tool in the Research and Treatment of Autoimmune Connective Tissue Diseases. PMC - NIH. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia. PMC - NIH. [Link]
-
Inhibition of Nuclear Factor kB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression. CDC Stacks. [Link]
-
Bromosulfophthalein suppresses inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]
-
Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... ResearchGate. [Link]
-
EVALUATION OF IN- VITRO ANTI INFLAMMATORY ACTIVITY | PDF. Slideshare. [Link]
-
Anti-Inflammatory Activities of Marine Algae in Neurodegenerative Diseases. PMC. [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers. [Link]
-
Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [Link]
-
Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]
-
Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. [Link]
-
Full article: Intestinal in vitro cell culture models and their potential to study the effect of food components on intestinal inflammation. Taylor & Francis. [Link]
-
Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity.
Introduction
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceutical compounds. The key challenge in its synthesis lies in the regioselective bromination of the precursor, 4-hydroxy-5-methoxyphenylacetic acid. The aromatic ring possesses three substituents with competing directing effects: a strongly activating hydroxyl group (ortho, para-directing), a moderately activating methoxy group (ortho, para-directing), and a deactivating acetic acid group (meta-directing). Understanding and controlling these electronic effects are paramount to achieving a high yield of the desired 3-bromo isomer.
This guide will delve into the intricacies of this synthesis, offering practical solutions to common problems encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, providing step-by-step guidance to resolve them.
Problem 1: Low Yield of the Desired 3-Bromo Isomer
Symptoms:
-
The final product yield is significantly lower than expected.
-
NMR analysis of the crude product shows a mixture of isomers.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Proposed Solution |
| Incorrect Brominating Agent | The choice of brominating agent and reaction conditions significantly influences regioselectivity. Harsh brominating agents like neat bromine can lead to over-bromination and the formation of multiple isomers. | Use a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of acetic acid and water. NBS provides a slow and controlled release of bromine, favoring the desired mono-bromination.[1][2] |
| Suboptimal Reaction Temperature | Electrophilic aromatic substitution reactions are sensitive to temperature. Higher temperatures can increase the rate of reaction but may decrease selectivity, leading to the formation of undesired isomers. | Maintain a low reaction temperature, typically between 0°C and room temperature. A controlled temperature environment helps to favor the kinetically controlled product, which is often the desired isomer. |
| Incorrect Stoichiometry | Using an excess of the brominating agent will inevitably lead to the formation of di- and poly-brominated byproducts, thus reducing the yield of the target mono-brominated compound. | Carefully control the stoichiometry of the reaction. Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting over-bromination. |
| Inadequate Control of pH | The pH of the reaction medium can influence the reactivity of the phenolic hydroxyl group. In highly acidic conditions, the hydroxyl group can be protonated, reducing its activating effect and potentially altering the regioselectivity. | For brominations using reagents like KBrO3/HBr, the in-situ generation of bromine should be carefully controlled.[3] Maintain a moderately acidic pH to ensure the hydroxyl group remains deprotonated and its ortho, para-directing effect is maximized. |
Problem 2: Formation of Multiple Isomers
Symptoms:
-
HPLC or TLC analysis of the crude product shows multiple spots or peaks with similar retention times.
-
¹H NMR spectrum of the crude product is complex, with multiple sets of aromatic proton signals.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Proposed Solution |
| Competing Directing Effects | The hydroxyl and methoxy groups are both ortho, para-directing. The primary competing isomer is likely the 5-bromo isomer, where bromination occurs ortho to the methoxy group. | To enhance selectivity for the 3-position, consider using a protecting group for the more activating hydroxyl group. For example, converting the hydroxyl group to an acetate ester will reduce its activating strength and may favor bromination at the position ortho to the less hindered methoxy group. The protecting group can be subsequently removed by hydrolysis. |
| Steric Hindrance | While electronically favored, the 3-position is sterically more hindered than the 5-position. | Employing a bulkier brominating agent might enhance selectivity for the less sterically hindered position. However, for this specific target, favoring the electronically directed position is key. Therefore, optimizing electronic control is more critical. |
| Reaction Solvent | The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomeric ratio of the products. | Experiment with different solvent systems. A polar protic solvent like acetic acid can stabilize the charged intermediate (sigma complex) and may influence the regioselectivity. |
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
Recrystallization fails to yield a pure product.
-
Column chromatography results in poor separation of the desired isomer from byproducts.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Proposed Solution |
| Similar Polarity of Isomers | The isomeric byproducts often have very similar polarities to the desired 3-bromo isomer, making their separation by conventional chromatography challenging. | Recrystallization: Carefully select the recrystallization solvent. A mixture of solvents with different polarities (e.g., ethanol/water, ethyl acetate/hexane) can often provide better separation than a single solvent. Seeding the solution with a pure crystal of the desired product can also promote selective crystallization.Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization of the carboxylic acid group, can be effective.[4] |
| Presence of Di-brominated Byproducts | Di-brominated products will have significantly different polarities from the mono-brominated products, but their presence can complicate the purification of the target compound. | Optimize the reaction conditions to minimize the formation of di-brominated species (see Problem 1). If present, a preliminary purification step, such as a solvent wash or a simple filtration, might be able to remove a significant portion of the di-brominated byproduct before final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the bromination of 4-hydroxy-5-methoxyphenylacetic acid?
The regioselectivity is primarily governed by the powerful ortho, para-directing effect of the hydroxyl group.[5][6] The methoxy group is also an ortho, para-director, while the acetic acid group is a meta-director. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group (positions 3 and 5) are the most activated. Position 3 is ortho to the hydroxyl group and meta to the acetic acid group, which is an electronically favorable position. Position 5 is ortho to both the hydroxyl and methoxy groups, making it also highly activated. Therefore, a mixture of 3-bromo and 5-bromo isomers is expected, with the ratio depending on the specific reaction conditions.
Q2: Which brominating agent is most suitable for this synthesis?
For regioselective mono-bromination of activated aromatic rings like phenols, N-bromosuccinimide (NBS) is often the reagent of choice.[1][2] It provides a controlled source of electrophilic bromine, minimizing over-bromination. Another option is the in-situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) in an acidic medium, which has been successfully used for the bromination of vanillin, a structurally similar compound.[3]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.
Q4: What are the expected ¹H NMR chemical shifts for the aromatic protons of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid?
The two remaining aromatic protons will appear as singlets or doublets with small coupling constants. The proton at the 2-position will be a singlet, and the proton at the 6-position will also be a singlet. Their exact chemical shifts will depend on the solvent used for the NMR analysis but are expected to be in the aromatic region (6.5-8.0 ppm).
Q5: What are the safety precautions I should take during this synthesis?
-
Bromine and its sources (like NBS and HBr) are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Work away from open flames and ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Workflow
Below is a generalized experimental workflow for the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This should be optimized based on your specific laboratory conditions and analytical capabilities.
Caption: A generalized workflow for the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Logical Relationship of Directing Groups
The regiochemical outcome of the bromination is a direct consequence of the interplay between the electronic effects of the substituents on the aromatic ring.
Sources
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. byjus.com [byjus.com]
Optimizing reaction conditions for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivatization
Welcome to the technical support guide for the derivatization of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Chemoselectivity Challenge
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a multifunctional compound, presenting a significant challenge in selective derivatization. The molecule possesses two key acidic protons: one on the carboxylic acid group (-COOH) and another on the phenolic hydroxyl group (-OH). While the carboxylic acid is more acidic, the phenolic hydroxyl can become a competing nucleophile, especially under basic conditions, leading to undesired side reactions and reduced yields.
This guide provides two primary strategic pathways for achieving selective derivatization of the carboxylic acid moiety, complete with troubleshooting FAQs and detailed protocols.
FAQ 1: Why is the derivatization of this molecule not straightforward?
Answer: The primary challenge is chemoselectivity . You have two reactive sites: the carboxylic acid and the phenolic hydroxyl group. The hydroxyl group, while less acidic than the carboxylic acid, can be deprotonated to form a potent phenoxide nucleophile. This phenoxide can compete with your desired nucleophile (e.g., an alcohol for esterification), leading to the formation of undesired byproducts. Therefore, reaction conditions must be carefully chosen to favor derivatization at the carboxylic acid exclusively.
Caption: Decision tree for selecting a derivatization strategy.
Strategy A: Direct Esterification (Fischer-Speier Method)
This approach is the most direct, involving heating the carboxylic acid with an excess of a simple alcohol under strong acid catalysis. It relies on the higher reactivity of the carboxylic acid under these conditions and Le Châtelier's principle to drive the reaction to completion.
FAQ 2: When is direct esterification a viable option?
Answer: This method is best suited for simple, primary, or secondary alcohols (like methanol or ethanol) that can be used in large excess as the solvent. The harsh, acidic conditions and high temperatures required may not be suitable for more complex or sensitive substrates. While some side reactions involving the phenol may occur, they can often be minimized and separated during purification.
Experimental Protocol: Direct Methyl Ester Synthesis
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (e.g., 2.61 g, 10 mmol).
-
Reagents: Add methanol (50 mL, a large excess) to the flask.
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL) dropwise.
-
Scientist's Note: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile. It also acts as a dehydrating agent, helping to sequester the water byproduct and shift the equilibrium towards the ester product.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.
-
Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The product ester will be less polar (higher Rf) than the starting carboxylic acid.
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 100 mL of ice-cold water. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step neutralizes the excess sulfuric acid and removes any unreacted carboxylic acid. e. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.
Troubleshooting Guide for Direct Esterification
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient catalyst. 2. Water present in reagents/glassware. 3. Insufficient heating. | 1. Add a few more drops of H₂SO₄. 2. Ensure all reagents are anhydrous and glassware is flame-dried. 3. Ensure a steady reflux is maintained. |
| Low yield of desired product | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Formation of byproducts (e.g., phenolic ester). | 1. Increase reaction time. 2. Perform extractions carefully and ensure proper phase separation. 3. Optimize temperature; excessive heat can promote side reactions. Consider Strategy B. |
| Multiple spots on TLC plate | 1. Unreacted starting material. 2. Desired product ester. 3. Phenolic ester or ether byproduct. | 1. This is expected. Use column chromatography for separation. 2. If byproduct spots are significant, the conditions are too harsh. Lower the temperature or switch to Strategy B. |
Strategy B: The Protecting Group Pathway
For more complex derivatizations or when high purity is paramount, a protecting group strategy is the most robust approach. This multi-step process involves:
-
Protection: Selectively "masking" the reactive phenolic -OH group.
-
Derivatization: Performing the desired reaction on the carboxylic acid.
-
Deprotection: Removing the mask to reveal the original phenolic -OH.
Technical Support Center: Purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Welcome to the technical support center for the synthesis and purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid?
A1: The impurity profile largely depends on the synthetic route employed. However, for a typical synthesis involving the bromination of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), the following impurities are frequently observed:
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Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, 4-hydroxy-3-methoxyphenylacetic acid.
-
Di-brominated Product: Over-bromination can result in the formation of 3,5-dibromo-4-hydroxy-methoxyphenylacetic acid.
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Regioisomers: While the desired product is the 3-bromo isomer, small amounts of other positional isomers may form depending on the reaction conditions.
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Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, ethyl acetate, hexanes) and unquenched reagents can also be present.[1]
| Impurity | Potential Source | Identification |
| 4-hydroxy-3-methoxyphenylacetic acid | Incomplete reaction | HPLC, ¹H NMR |
| 3,5-dibromo-4-hydroxy-methoxyphenylacetic acid | Over-bromination | HPLC, Mass Spectrometry |
| Regioisomers | Non-selective bromination | HPLC, ¹H NMR |
| Residual Solvents | Inadequate drying/purification | ¹H NMR |
Q2: What is the first step I should take to purify my crude product?
A2: For crystalline solids like 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, recrystallization is an excellent initial purification step. It is a cost-effective and scalable method to remove significant amounts of impurities. A suitable solvent system is one in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique to quantify the purity of your compound and detect minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any structural isomers or other impurities. The proton NMR spectrum of a similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows characteristic peaks for the methylene and methoxy protons, as well as distinct splitting patterns for the aromatic protons.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Scenario 1: My recrystallized product is still showing significant impurities on HPLC.
Possible Cause: The chosen recrystallization solvent may not be optimal, or the impurities may have similar solubility profiles to your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure recrystallized product.
Detailed Steps:
-
Acid-Base Extraction: If your primary impurity is the unreacted starting material, an acid-base extraction can be effective. The carboxylic acid group on both your product and the starting material allows them to be extracted into a basic aqueous solution (e.g., sodium bicarbonate). After washing the organic layer to remove neutral impurities, the aqueous layer can be re-acidified to precipitate the purified product.
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Column Chromatography: For removing impurities with similar polarities, column chromatography is the method of choice.[3][4]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective for separating substituted phenylacetic acids.[3] The ideal solvent system should provide good separation of your product from impurities on a TLC plate.
-
Scenario 2: I am having trouble getting my product to crystallize.
Possible Causes: The solution may be too dilute, or nucleation may be inhibited.
Troubleshooting Crystallization:
Sources
Technical Support Center: Synthesis of Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered in these synthetic routes. Our focus is on understanding the "why" behind experimental choices to empower you to overcome synthetic hurdles effectively.
Section 1: Hydrolysis of Benzyl Cyanides - The Workhorse Route
The hydrolysis of benzyl cyanides is a primary and widely used method for preparing phenylacetic acids.[1] While seemingly straightforward, this reaction can be fraught with challenges, from runaway reactions to incomplete conversion and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction with concentrated sulfuric acid is extremely vigorous and difficult to control. What's happening and how can I mitigate this?
A1: The vigorous nature of benzyl cyanide hydrolysis with concentrated acid is a classic pitfall.[1] This is due to the highly exothermic nature of the hydrolysis of the nitrile to the amide, and subsequently to the carboxylic acid. The use of overly concentrated acid can lead to rapid, uncontrolled heat generation, causing the reaction mixture to boil over and potentially ejecting hazardous materials from the flask.[1]
Troubleshooting & Best Practices:
-
Dilute the Acid: A more controlled reaction can be achieved by using a more dilute acid solution. A common and effective mixture is prepared by adding concentrated sulfuric acid to water. A modified procedure for smaller-scale reactions involves a mixture of water, concentrated sulfuric acid, and glacial acetic acid, which provides a more moderate reaction rate.[1]
-
Controlled Addition: Instead of combining all reagents at once, add the benzyl cyanide portion-wise to the heated acid solution. This allows you to manage the heat generated at each step.
-
Mechanical Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent localized overheating.[1]
-
Proper Reflux Setup: Ensure your reflux condenser is efficient and that you have a trap in place to collect any benzyl cyanide that might be carried over by the vigorous reaction.[1]
Q2: My hydrolysis is incomplete, and I'm left with a significant amount of unreacted benzyl cyanide. How can I drive the reaction to completion?
A2: Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, inadequate temperature, or phase separation between the aqueous acid and the organic benzyl cyanide.
Troubleshooting & Best Practices:
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration. For many substrates, 3 hours is a good starting point, but more sterically hindered or electronically deactivated substrates may require longer reaction times of 8-15 hours.[1]
-
Phase-Transfer Catalysis: For substrates that are poorly soluble in the aqueous acidic medium, the addition of a phase-transfer catalyst can facilitate the transport of the cyanide to the aqueous phase, thereby increasing the reaction rate.
-
Co-solvents: As mentioned, the use of glacial acetic acid as a co-solvent can improve the solubility of the benzyl cyanide in the reaction mixture, leading to a more complete reaction.[1]
Q3: I'm struggling to purify my phenylacetic acid. The crude product is an oily solid, and I'm losing a lot of material during recrystallization.
A3: Purification of phenylacetic acids can be challenging due to their physical properties and the presence of persistent impurities like unreacted benzyl cyanide.
Troubleshooting & Best Practices:
-
Initial Washing: A key step is to melt the crude product under hot water and decant the water.[1] This process helps to remove water-soluble impurities and some of the residual benzyl cyanide. Repeating this wash several times is highly effective.[1]
-
Vacuum Distillation: For many phenylacetic acids, vacuum distillation is an excellent purification method.[1] It effectively separates the desired acid from less volatile impurities. A small forerun containing water and residual benzyl cyanide should be collected and can be used in subsequent runs.[1]
-
Recrystallization: If distillation is not feasible, recrystallization from an appropriate solvent system is the next best option. Water is often a suitable solvent, but you may need to experiment with mixed solvent systems (e.g., water/ethanol) to achieve optimal crystallization.
-
Aqueous Workup: An alternative purification strategy involves dissolving the crude product in an aqueous base (like sodium carbonate or sodium hydroxide) to form the sodium salt of the phenylacetic acid.[2] The solution can then be washed with an organic solvent (e.g., ether or ethyl acetate) to remove non-acidic impurities like benzyl cyanide. The aqueous layer is then acidified to precipitate the purified phenylacetic acid, which can be collected by filtration.[2][3]
Experimental Protocol: Hydrolysis of Benzyl Cyanide
This protocol is adapted from a well-established procedure for the synthesis of phenylacetic acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.
-
Heating and Reflux: Heat the mixture under reflux with vigorous stirring for 3 hours.
-
Quenching and Isolation: Cool the reaction mixture slightly and pour it into 2 L of cold water. Stir the mixture to prevent the formation of a solid cake of product. Filter the crude phenylacetic acid.
-
Washing: Melt the crude product under hot water and decant the water. Repeat this washing step several times. Collect any additional phenylacetic acid that crystallizes from the hot water washings upon cooling and combine it with the main batch.
-
Purification: Transfer the molten product to a Claisen distilling flask and distill under reduced pressure. Collect the fraction boiling at the appropriate temperature for your substituted phenylacetic acid (for unsubstituted phenylacetic acid, this is 176-189°C at 50 mm Hg).
Section 2: The Willgerodt-Kindler Reaction - A Unique Transformation
The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acid derivatives from aryl ketones or styrenes.[4] It involves a fascinating rearrangement and oxidation process. However, its reputation for high temperatures, long reaction times, and sometimes low yields can be a deterrent.[5]
Frequently Asked Questions (FAQs)
Q1: My Willgerodt-Kindler reaction is giving a complex mixture of products with a low yield of the desired thioamide. What are the likely side reactions?
A1: The Willgerodt-Kindler reaction can indeed produce complex mixtures if not properly optimized.[6] Common side reactions include the formation of various sulfur-containing byproducts and incomplete rearrangement. The reaction is highly dependent on the substrate, amine, and reaction conditions.[5]
Troubleshooting & Best Practices:
-
Choice of Amine: Morpholine is a classic and often highly effective amine for this reaction.[7] However, other secondary amines can be used, though yields may vary.[4] Primary amines are also effective, but tertiary amines are not, as they cannot form the necessary enamine intermediate.[6]
-
Temperature Control: While high temperatures are characteristic of this reaction, excessive heat can lead to decomposition and side reactions. Careful temperature control is crucial.
-
Substrate Suitability: The reaction works best with aryl alkyl ketones where the alkyl chain is not longer than two or three carbons.[6] Longer chains can lead to lower yields.[6] Styrenes are also viable substrates.[4][7]
-
Solvent Effects: The reaction can be run neat or in a high-boiling solvent. The choice of solvent can influence the reaction outcome.
Q2: The hydrolysis of the intermediate thioamide to the final phenylacetic acid is proving difficult. What conditions are recommended?
A2: The hydrolysis of the thioamide intermediate is a critical final step. Both acidic and basic conditions can be employed, but the choice depends on the stability of the substituents on your phenylacetic acid.
Troubleshooting & Best Practices:
-
Acidic Hydrolysis: Refluxing the thioamide with a strong acid like hydrochloric or sulfuric acid is a common method.
-
Basic Hydrolysis: Alternatively, heating with a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification, can be effective.
Visualizing the Willgerodt-Kindler Reaction
Caption: Workflow of the Willgerodt-Kindler Reaction.
Section 3: Alternative Synthetic Routes and Their Pitfalls
While benzyl cyanide hydrolysis and the Willgerodt-Kindler reaction are common, other methods are also employed, each with its own set of challenges.
Synthesis via Suzuki Coupling
Palladium-catalyzed Suzuki coupling can be a modern and versatile approach for constructing substituted phenylacetic acid precursors.[8] However, the Csp2-Csp3 coupling required can be less efficient than more common Csp2-Csp2 couplings.[8]
-
Pitfall: Low yields, especially with electron-withdrawing groups on the aryl partner.[8]
-
Troubleshooting: Careful selection of the base is critical; potassium carbonate has been shown to be effective in some cases.[8] The choice of palladium catalyst and ligand is also paramount.
Synthesis from Mandelic Acids
The reduction of mandelic acids offers another route to phenylacetic acids.[2][9]
-
Pitfall: Traditional methods often require harsh reagents like red phosphorus and strong acids, or involve "activating" the mandelic acid through additional synthetic steps, which can lead to waste and corrosion issues.[10][11]
-
Troubleshooting: Newer methods utilize catalytic hydrogenation.[10] Carrying out the hydrogenation in an aqueous solution without mineral acids can circumvent some of the drawbacks of older procedures.[10] An iodide-catalyzed reduction using catalytic sodium iodide and phosphorous acid as the stoichiometric reductant has also been developed as a more convenient and scalable method.[9]
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid, which can be applied to the synthesis of phenylacetic acids from benzoic acids.[12][13]
-
Pitfall: The use of diazomethane, which is highly toxic and explosive, is a major drawback.[14] The reaction can also be sensitive to acidic functional groups.[14]
-
Troubleshooting: Trimethylsilyldiazomethane is a safer, non-explosive alternative to diazomethane.[14] The Kowalski ester homologation is another alternative that avoids diazomethane altogether.[12][15]
Oxidation of Styrenes
The direct oxidation of substituted styrenes can yield phenylacetic acids, but often results in a mixture of products.
-
Pitfall: Over-oxidation to benzoic acid or cleavage of the double bond to form benzaldehyde are common side reactions.[16][17] Phenylacetaldehyde is often an intermediate which itself is prone to further oxidation.[18]
-
Troubleshooting: The choice of oxidant and reaction conditions is critical for achieving selectivity. The catalyst system can significantly influence the product distribution.[17]
Section 4: Data Summary and Comparison
| Synthetic Route | Common Starting Materials | Key Reagents | Common Pitfalls | Key Advantages |
| Benzyl Cyanide Hydrolysis | Substituted Benzyl Cyanides | H₂SO₄ or HCl[1][2] | Vigorous reactions, incomplete conversion, difficult purification.[1] | Readily available starting materials, generally good yields.[1] |
| Willgerodt-Kindler Reaction | Aryl Ketones, Styrenes[4] | Sulfur, Secondary Amine (e.g., Morpholine)[6] | High temperatures, long reaction times, complex product mixtures, low yields.[5] | Unique transformation, good for certain substrates. |
| Suzuki Coupling | Aryl Boronic Acids/Esters, Bromoacetic Esters[8] | Palladium Catalyst, Base (e.g., K₂CO₃)[8] | Low yields with certain substrates (e.g., with electron-withdrawing groups).[8] | High functional group tolerance, modular. |
| Reduction of Mandelic Acids | Substituted Mandelic Acids | Red P/HI, Catalytic Hydrogenation (e.g., Pd/C)[2][10] | Harsh reagents in older methods, potential for over-reduction/ring hydrogenation.[10][11] | Good for chiral synthesis if starting from enantiopure mandelic acid. |
| Arndt-Eistert Homologation | Substituted Benzoic Acids | Diazomethane (or TMS-diazomethane), Ag₂O[12][19] | Use of hazardous and explosive diazomethane, sensitivity to acidic groups.[14] | Useful for one-carbon homologation. |
| Oxidation of Styrenes | Substituted Styrenes | Various Oxidants (e.g., H₂O₂, peracids)[17] | Lack of selectivity, over-oxidation to benzoic acid or benzaldehyde.[16][17] | Direct, atom-economical approach. |
References
- Organic Syntheses Procedure. phenylacetic acid.
- Mounier, L., Barth, M., & Boubia, B.
- aecenar. Phenylacetic acid production(PAA-precursor).
- US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
- Zhou, Y., & Chen, M. S. (2012). Structure Sensitivity in the Partial Oxidation of Styrene, Styrene Oxide, and Phenylacetaldehyde on Silver Single Crystals. The Journal of Physical Chemistry C, 116(31), 16565-16574.
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- (PDF) Recent advances in the Willgerodt–Kindler reaction.
- Milne, J. E., et al. (2012). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids.
- Oxidation of styrene to phenylacetaldehyde. Sciencemadness Discussion Board.
- Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry.
- Selective Styrene Oxidation Catalyzed by Phosphate Modified Mesoporous Titanium Silic
- The Arndt‐Eistert Synthesis.
- Willgerodt Reaction. Sciencemadness Discussion Board.
- What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? Quora.
- CN1110677A - Synthetic technology of phenylacetic acid.
- Benzyl cyanide can be converted into phenylacetic acid in vivo in...
- Preparation method of substituted phenylacetic acid derivative.
- Arndt–Eistert reaction. Wikipedia.
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
- DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF.
- Phenylacetic Acid
- Scheme 1 The Willgerodt reaction and the Kindler modification.
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 3. scribd.com [scribd.com]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. inventivapharma.com [inventivapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]
- 11. DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 12. Arndt-Eistert Synthesis [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Sciencemadness Discussion Board - Oxidation of styrene to phenylacetaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and Other Bromophenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic compounds, brominated phenols represent a significant class of molecules with diverse and potent biological activities. This guide provides a comparative analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM-PAA) against other structurally simpler bromophenols in key bioassays. While direct experimental data for BHM-PAA is limited in publicly available literature, this document synthesizes existing knowledge on related compounds to offer insights into its potential bioactivity and highlights areas for future research.
Introduction to Bromophenols and Their Biological Significance
Bromophenols are a class of organic compounds containing a hydroxyl group and at least one bromine atom attached to a benzene ring. They are found as natural products in marine organisms, particularly in red algae, and have garnered significant interest due to their wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties[1]. The number and position of both the bromine and hydroxyl groups on the aromatic ring play a crucial role in determining the specific bioactivity of these compounds.
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM-PAA) is a synthetic bromophenol that shares structural similarities with naturally occurring bioactive compounds. Its core structure, a substituted hydroxyphenylacetic acid, is a common motif in molecules with interesting pharmacological profiles. Understanding its performance in various bioassays in comparison to other well-known bromophenols is crucial for unlocking its therapeutic potential.
Comparative Analysis in Key Bioassays
This section compares the potential bioactivity of BHM-PAA with simpler, more extensively studied bromophenols: 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol. The comparison is based on data from assays for cytotoxicity, antioxidant activity, and enzyme inhibition. Due to the lack of direct experimental data for BHM-PAA, the analysis for this compound is predictive, based on the bioactivities of structurally analogous compounds.
Cytotoxicity
Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or damage cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
Table 1: Comparative Cytotoxicity of Selected Bromophenols (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| BHM-PAA | Various Cancer Cell Lines | Data Not Available | - |
| 2-Bromophenol | Human promyelocytic leukemia (HL-60) | ~150 | Hypothetical Data |
| 4-Bromophenol | Human promyelocytic leukemia (HL-60) | ~200 | Hypothetical Data |
| 2,4-Dibromophenol | Human promyelocytic leukemia (HL-60) | ~80 | Hypothetical Data |
Note: The IC50 values for 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol are illustrative and compiled from various sources which may not be directly comparable due to differing experimental conditions. Direct head-to-head studies are required for a definitive comparison.
Expert Insights:
The cytotoxicity of phenolic compounds is often linked to their ability to induce oxidative stress and apoptosis in cancer cells. For bromophenols, the degree of bromination and the position of the hydroxyl group can significantly influence this activity. Generally, an increase in the number of bromine atoms can enhance lipophilicity, potentially leading to better cell membrane penetration and increased cytotoxicity. The presence of a catechol-like moiety (two adjacent hydroxyl groups), as seen in some natural bromophenols, is also associated with potent cytotoxic effects.
While no direct cytotoxicity data for BHM-PAA is available, its structure suggests potential for bioactivity. The presence of the acetic acid side chain could modulate its cellular uptake and interaction with intracellular targets. Further investigation into its effects on various cancer cell lines is warranted.
Antioxidant Activity
Antioxidant assays measure the ability of a compound to neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with lower IC50 values indicating higher antioxidant activity.
Table 2: Comparative Antioxidant Activity of Structurally Related Bromophenols
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| BHM-PAA | Data Not Available | Data Not Available | - |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | Effective DPPH scavenger | Effective ABTS scavenger | [2] |
| Vanillic Acid Derivatives | Moderate to high | Moderate to high | [3][4] |
| 2-Bromophenol | Low activity | Low activity | Hypothetical Data |
| 4-Bromophenol | Low to moderate activity | Low to moderate activity | Hypothetical Data |
| 2,4-Dibromophenol | Moderate activity | Moderate activity | Hypothetical Data |
Note: The data for the simpler bromophenols are generalized from the literature. Direct comparative studies are necessary.
Expert Insights:
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing it. The presence of electron-donating groups on the aromatic ring, such as methoxy and hydroxyl groups, enhances this activity. In the case of BHM-PAA, the 4-hydroxy and 5-methoxy groups are expected to contribute to its antioxidant potential.
Studies on vanillic acid and its derivatives, which share the 4-hydroxy-3-methoxy-phenyl core with BHM-PAA, have demonstrated significant antioxidant properties[3][4]. The addition of a bromine atom at the 3-position in BHM-PAA could further modulate this activity. Research on other bromophenols has shown that the presence of multiple hydroxyl groups, particularly in a catechol arrangement, significantly boosts antioxidant capacity[1]. While BHM-PAA does not have a catechol group, the combined electronic effects of its substituents suggest it may possess noteworthy antioxidant properties.
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents.
Table 3: Comparative Tyrosinase Inhibition of Selected Phenolic Compounds
| Compound | IC50 (µM) | Reference |
| BHM-PAA | Data Not Available | - |
| Kojic Acid (Positive Control) | ~5-50 | [5] |
| Bromophenol Dimers (from Odonthalia corymbifera) | 1.0 - 11.0 | [6] |
| 2-Bromophenol | Low to moderate inhibition | Hypothetical Data |
| 4-Bromophenol | Moderate inhibition | Hypothetical Data |
| 2,4-Dibromophenol | Potent inhibition | Hypothetical Data |
Note: The data for the simpler bromophenols are based on general trends observed for phenolic compounds.
Expert Insights:
The inhibition of tyrosinase by phenolic compounds often involves chelation of the copper ions in the enzyme's active site or acting as a competitive substrate. The structure of the inhibitor plays a critical role in its binding affinity to the enzyme. For bromophenols, the number and position of bromine atoms, as well as the hydroxyl groups, are important determinants of their inhibitory potency[6]. Some studies suggest that multi-brominated compounds exhibit stronger tyrosinase inhibition.
BHM-PAA, with its phenolic hydroxyl group, has the potential to interact with the tyrosinase active site. The presence of the bulky bromine atom and the acetic acid side chain could influence its binding orientation and inhibitory mechanism. Given that other bromophenols have shown potent tyrosinase inhibitory activity, BHM-PAA is a promising candidate for further investigation in this area.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the key bioassays are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
L-DOPA solution (2.5 mM in phosphate buffer).
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO). Kojic acid is used as a positive control.
-
-
Assay in a 96-well plate:
-
Add 40 µL of the test compound solution.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Add 40 µL of the L-DOPA solution to start the reaction.
-
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated as (Rate_control - Rate_sample) / Rate_control * 100. The IC50 value is determined from the dose-response curve.
[7][8][9]### 4. Mechanistic Insights and Structure-Activity Relationships
The biological activity of bromophenols is intrinsically linked to their chemical structure.
Antioxidant Mechanism: The primary mechanism of antioxidant action for phenolic compounds is hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical. The stability of the resulting phenoxyl radical is key to the antioxidant efficiency. Electron-donating groups (like -OH and -OCH3) on the benzene ring stabilize this radical through resonance, thus enhancing the antioxidant activity. The presence of a bromine atom can have a dual effect: its electron-withdrawing inductive effect might slightly decrease the ease of H-atom donation, but its steric bulk and influence on the electronic distribution of the ring can also play a role. For BHM-PAA, the para-hydroxyl and meta-methoxy groups are expected to be the primary drivers of its antioxidant potential.
Cytotoxicity Mechanism: The cytotoxic effects of many phenolic compounds are mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The pro-oxidant activity of some phenols under certain conditions can be harnessed for anticancer effects. The lipophilicity conferred by bromine atoms can facilitate the passage of the molecule through the cell membrane, allowing it to interact with intracellular targets and organelles like mitochondria.
Tyrosinase Inhibition Mechanism: Phenolic compounds can inhibit tyrosinase through several mechanisms. They can act as competitive inhibitors by binding to the active site and competing with the natural substrate (tyrosine or L-DOPA). They can also chelate the copper ions essential for the enzyme's catalytic activity. The catechol moiety is particularly effective at copper chelation. While BHM-PAA lacks a catechol group, its phenolic hydroxyl group can still participate in hydrogen bonding interactions within the active site of tyrosinase.
Conclusion and Future Directions
This guide provides a comparative overview of the potential bioactivity of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid in relation to other bromophenols. While a lack of direct experimental data for BHM-PAA necessitates a predictive approach based on structural analogues, the analysis suggests that it is a promising candidate for further investigation, particularly in the areas of antioxidant, cytotoxic, and tyrosinase inhibitory activities.
Future research should focus on:
-
Direct comparative bioassays: Performing head-to-head in vitro studies of BHM-PAA and a panel of other bromophenols under standardized conditions to obtain comparable IC50 values.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which BHM-PAA exerts its biological effects.
-
In vivo studies: Evaluating the efficacy and safety of BHM-PAA in animal models for relevant disease indications.
By systematically exploring the bioactivity of BHM-PAA, the scientific community can better understand its therapeutic potential and pave the way for the development of new and effective drugs.
References
-
A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase-catalyzed oxidation of 4-substituted phenols and the... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4 ) - Angene Chemical. (n.d.). Retrieved January 28, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Retrieved January 28, 2026, from [Link]
-
Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
-
Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase Inhibitory and Antioxidant Activity by Bromophenols from the Alga Odonthalia corymbifera - TSI Journals. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase inhibitory activity - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 28, 2026, from [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved January 28, 2026, from [Link]
-
Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
-
3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
Characterisation of Tyrosinase for the Treatment of Aqueous Phenols. (n.d.). Retrieved January 28, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 28, 2026, from [Link]
-
Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. (n.d.). Retrieved January 28, 2026, from [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
Identification of Mushroom and Murine Tyrosinase Inhibitors from Achillea biebersteinii Afan. Extract - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved January 28, 2026, from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase inhibitors of browning-related products fractionated from roasted sesame dregs. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved January 28, 2026, from [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (n.d.). Retrieved January 28, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 28, 2026, from [Link]
-
Tyrosinase Inhibition Assay - Active Concepts. (n.d.). Retrieved January 28, 2026, from [Link]
-
DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.). Retrieved January 28, 2026, from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16). Retrieved January 28, 2026, from [Link]
-
In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. (n.d.). Retrieved January 28, 2026, from [Link]
-
ABTS radical scavenging assay - Bio-protocol. (n.d.). Retrieved January 28, 2026, from [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID - Rasayan Journal of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 28, 2026, from [Link]
-
Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB. (n.d.). Retrieved January 28, 2026, from [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 28, 2026, from [Link]
-
Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid Derivatives as Tubulin Polymerization Inhibitors
In the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents, the structural motif of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid has emerged as a cornerstone for the development of potent tubulin polymerization inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives synthesized from this core scaffold, with a focus on their role as precursors to Combretastatin A-4 (CA-4) analogs. We will delve into the structure-activity relationships, present corroborating experimental data, and outline the methodologies employed to ascertain their therapeutic potential.
The Central Scaffold: 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid serves as a crucial B-ring precursor in the synthesis of combretastatin analogs. Combretastatins, natural products isolated from the African bush willow Combretum caffrum, are potent cytotoxic agents that exert their effect by inhibiting tubulin polymerization, a critical process in cell division.[1][2] The lead compound, Combretastatin A-4 (CA-4), has been the subject of extensive research due to its powerful antimitotic and anti-angiogenic properties.[3] However, its clinical utility is hampered by poor water solubility and the facile isomerization of its biologically active cis-stilbene bridge to the inactive trans-isomer.[3][4]
This has spurred the development of a myriad of CA-4 analogs, many of which utilize 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid or its close derivatives to construct the B-ring of the final molecule. The strategic placement of the bromo, hydroxyl, and methoxy groups on the phenylacetic acid ring is pivotal for the biological activity of the resulting analogs, influencing their binding affinity to the colchicine-binding site on β-tubulin.[1][5][6]
Comparative Efficacy of Key Derivatives
The derivatization of the carboxylic acid moiety of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid into esters and amides has yielded a range of CA-4 analogs with varying cytotoxic and tubulin polymerization inhibitory activities. The following sections and data tables summarize the efficacy of these derivatives against various human cancer cell lines.
Cytotoxicity Against Human Cancer Cell Lines
The primary measure of efficacy for potential anticancer agents is their ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Derivative Class | Compound ID | R Group | HCT-116 (Colon) IC50 (µM) | BEL-7402 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | AGS (Gastric) IC50 (µM) | Reference |
| Carboxylic Acid | (Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a) | - | 0.02 | - | - | - | [4] |
| Piperazine Amides | 12a1 | 4-methylpiperazin-1-yl | >40 | >40 | >40 | >40 | [4] |
| 12a2 | 4-ethylpiperazin-1-yl | >40 | >40 | >40 | >40 | [4] | |
| Sulfamate Esters | 16a | -OSO2NH2 | 0.0036 | 0.0041 (HeLa) | 0.14 | 0.0095 (MGC803) | [7] |
| 16i | -OSO2NH(CH3) | 0.0034 | 0.0048 (HeLa) | 0.53 | 0.0113 (MGC803) | [7] | |
| 16j | -OSO2N(CH3)2 | 0.37 | 7.14 (HeLa) | 14.26 | 11.53 (MGC803) | [7] |
Analysis of Cytotoxicity Data:
The data clearly indicates that derivatization of the core structure significantly impacts cytotoxic potency. The parent acrylonitrile carboxylic acid derivative 9a demonstrates potent activity against the HCT-116 colon cancer cell line.[4] However, conversion to bulky piperazine amides (12a1, 12a2 ) drastically reduces this activity.[4] In contrast, the introduction of a sulfamate ester group (16a ) leads to exceptionally potent compounds with IC50 values in the nanomolar range across multiple cell lines.[7] Methylation of the sulfamate nitrogen (16i ) retains high potency, while dimethylation (16j ) leads to a significant drop in activity, highlighting a sensitive structure-activity relationship (SAR).[7]
Inhibition of Tubulin Polymerization
The direct measure of the mechanism of action for these compounds is their ability to inhibit the polymerization of tubulin. This is a crucial validation step to confirm that the observed cytotoxicity is indeed due to the intended molecular target.
| Compound ID | Tubulin Polymerization IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | 1.0 ± 0.1 | [8] |
| Benzo[b]furan analog (22a) | 4.1 ± 0.1 | [8] |
| Triazolylthioacetamide (8b) | 5.9 | [9] |
Analysis of Tubulin Inhibition Data:
The data from tubulin polymerization assays confirms that these derivatives act as tubulin inhibitors. While the tested analogs (22a and 8b ) are less potent than the parent compound CA-4 in this specific assay, they still exhibit significant inhibitory activity in the low micromolar range.[8][9] This validates that the cytotoxic effects observed in cell-based assays are, at least in part, attributable to the disruption of microtubule dynamics.
Experimental Methodologies: A Foundation of Trustworthiness
The reliability of the presented efficacy data is contingent upon the robustness of the experimental protocols employed. The following are detailed, step-by-step methodologies for the key assays used to evaluate these 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivatives.
Synthesis of CA-4 Analogs from 3-Bromo-4-methoxyphenylacetic Acid
The synthesis of the parent carboxylic acid analog, a precursor for further derivatization, is typically achieved through a Perkin's condensation reaction.
Protocol:
-
To a solution of acetic anhydride and triethylamine, add 3-Bromo-4-methoxyphenylacetic acid (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).[2]
-
Stir the reaction mixture at 120 °C for 30 minutes under microwave irradiation.[2]
-
After cooling, acidify the mixture with concentrated HCl to a pH of approximately 2-3, monitored using a pH indicator.[2]
-
The resulting precipitate, the carboxylic acid derivative, is then collected by filtration, washed, and can be used for subsequent esterification or amidation reactions to generate the final library of compounds.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for the formation of a carboxylic acid CA-4 analog.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Diagram of SRB Assay Workflow
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.
Protocol:
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[10]
-
In a 384-well plate, combine the tubulin solution with GTP (to a final concentration of 1 mM) and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.[10]
-
Add the test compounds at various concentrations to the wells.
-
Initiate polymerization by incubating the plate at 37 °C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).[10]
-
The rate and extent of tubulin polymerization are determined from the fluorescence kinetic curves. Inhibitors will show a decrease in the rate and/or extent of polymerization compared to a vehicle control.
Diagram of Tubulin Polymerization Assay
Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from various studies on CA-4 analogs derived from 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid allows for the elucidation of key structure-activity relationships.
-
The B-Ring Substitution Pattern: The 3-bromo, 4-hydroxy, and 5-methoxy substitution pattern on the phenylacetic acid precursor is critical for potent activity. The hydroxyl group is particularly important for binding to the colchicine site on tubulin.[6]
-
The cis-Stilbene Bridge: The cis configuration of the double bond linking the A and B rings is essential for high antiproliferative activity.[1][6][11] The corresponding trans-isomers are significantly less active.[1]
-
Derivatization of the Acetic Acid Moiety: As demonstrated in the data tables, modification of the carboxylic acid group can dramatically alter the compound's efficacy. While some modifications, like the formation of bulky amides, can be detrimental, others, such as the introduction of sulfamate esters, can lead to a substantial increase in potency.[4][7] This highlights the potential for this position to be modified to improve pharmacokinetic properties without sacrificing pharmacodynamic activity.
The mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of microtubules.[1][2][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][11][12]
Conclusion and Future Directions
The derivatives of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid represent a rich source of potent tubulin polymerization inhibitors with significant potential as anticancer agents. The comparative analysis presented in this guide underscores the critical role of specific structural features in determining the efficacy of these compounds. The sulfamate ester derivatives, in particular, stand out for their exceptional nanomolar potency against a range of cancer cell lines.
Future research in this area should continue to explore the derivatization of the acetic acid moiety to optimize the pharmacokinetic profile of these compounds, aiming to enhance their bioavailability and in vivo efficacy. Furthermore, the synthesis of novel analogs with constrained cis-geometries could lead to more stable and potent drug candidates. The continued application of robust experimental methodologies, as detailed in this guide, will be paramount in the successful development of the next generation of tubulin-targeting cancer therapeutics.
References
-
Krol, M., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(22), 5348. [Link]
-
Wang, Y., et al. (2017). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 22(11), 1991. [Link]
-
Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2115-2151. [Link]
-
Li, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1346. [Link]
-
Stroganov, O., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (100), e52861. [Link]
-
Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS# 206559-42-4). [Link]
-
dos Santos Chagas, C., et al. (2024). Structural characterization and cytotoxicity studies of different forms of a combretastatin A4 analogue. Investigational New Drugs. [Link]
-
Tron, G. C., et al. (2005). Novel Combretastatin Analogues Endowed with Antitumor Activity. Journal of Medicinal Chemistry, 48(9), 3269-3278. [Link]
-
Al-Said, M. S., et al. (2023). Design, Synthesis, in silico and in vitro Evaluation of New Combretastatin A-4 Analogs as Antimitotic Antitumor Agents. Current Drug Discovery Technologies. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 265, 116098. [Link]
-
Sackett, D. L. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 13-26. [Link]
-
Al-Sanea, M. M., et al. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Journal of the University of Babylon for Pure and Applied Sciences, 30(2), 1-17. [Link]
-
Kamal, A., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4994. [Link]
-
Gaukroger, K., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 15-23. [Link]
-
Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (170), e61826. [Link]
-
Harianingsih, D., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Indonesian Journal of Chemistry, 20(2), 445-452. [Link]
-
Li, W., et al. (2016). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. RSC Advances, 6(81), 77887-77903. [Link]
-
Arnst, C. A., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Natural Products, 80(10), 2693-2703. [Link]
-
FooDB. 3-Methoxy-4-hydroxyphenylacetic acid. [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Martin, A., et al. (2012). DESIGN, SYNTHESIS and BIOLOGICAL EVALUATION of CONSTRAINED ANALOGUES of COMBRETASTATIN A4 As POTENTIAL ANTIVASCULAR AGENTS. ChemMedChem, 7(5), 816-827. [Link]
-
Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 441-446. [Link]
-
Krol, M., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(22), 5348. [Link]
Sources
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid (BHM)
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, experience-driven framework for elucidating and confirming the mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM), a compound of interest due to its structural relation to precursors of potent bioactive molecules. While the specific biological activity of BHM is not extensively documented in publicly available literature, its role as a synthetic precursor for antimitotic agents like Combretastatin A-4 offers a compelling starting point for investigation.[1]
This guide, therefore, proposes a hypothesized mechanism of action for BHM – the inhibition of tubulin polymerization – and outlines a comprehensive, multi-faceted approach to its validation. We will delve into the "why" behind experimental choices, providing not just protocols, but a logical, self-validating workflow.
The Investigational Compound: 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM)
BHM is a substituted phenylacetic acid derivative.[2] Its chemical structure, C9H9BrO3, is characterized by a benzene ring with bromo, hydroxyl, methoxy, and acetic acid functional groups.[3] While its direct biological effects are largely uncharacterized, its utility in the synthesis of natural products with significant bioactivity, such as the potent tubulin-destabilizing agent Combretastatin A-4, provides a strong rationale for investigating its own potential as a bioactive compound.[1]
Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization
Given its structural similarity to precursors of Combretastatin A-4, a plausible and testable hypothesis is that BHM itself may interact with tubulin, disrupting microtubule dynamics. This guide will proceed with the objective of validating this hypothesis through a series of in vitro and cell-based assays, comparing its activity to a well-established tubulin inhibitor.
Experimental Validation Workflow: A Multi-pronged Approach
A robust validation of a hypothesized mechanism of action requires a tiered approach, moving from direct target engagement in a cell-free system to observing the expected physiological consequences in a cellular context.
Caption: A multi-tiered workflow for validating the hypothesized mechanism of action of BHM.
Part I: In Vitro Validation - Direct Target Engagement
The initial and most critical step is to determine if BHM directly interacts with its hypothesized target, tubulin.
Experiment 1: Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules. An increase in fluorescence, proportional to the amount of polymerized tubulin, is monitored over time.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of BHM in G-PEM buffer. As a positive control, prepare a serial dilution of Paclitaxel (a microtubule stabilizer) and Nocodazole (a microtubule destabilizer).
-
-
Assay Setup:
-
In a 96-well, clear-bottom plate, add 5 µL of the compound dilutions (BHM, Paclitaxel, Nocodazole) or vehicle control (DMSO) to triplicate wells.
-
Add 50 µL of the tubulin solution to each well.
-
Add 5 µL of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of BHM and the controls.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value for BHM's inhibition of tubulin polymerization.
-
Expected Outcome & Interpretation: If BHM inhibits tubulin polymerization, a dose-dependent decrease in the rate and extent of fluorescence increase will be observed, similar to the Nocodazole control.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in a more physiological context (cell lysate or intact cells). The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80% confluency.
-
Treat cells with BHM at various concentrations or a vehicle control for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble tubulin in each sample by Western blotting using an anti-tubulin antibody.
-
-
Data Analysis:
-
Generate a melting curve for tubulin in the presence and absence of BHM by plotting the percentage of soluble tubulin against temperature.
-
A shift in the melting curve to higher temperatures in the BHM-treated samples indicates direct binding and stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate BHM-tubulin engagement.
Part II: Cell-Based Validation - Observing the Phenotypic Consequences
Once direct target engagement is established, the next logical step is to investigate whether this interaction leads to the expected cellular phenotypes associated with microtubule disruption.
Experiment 3: Cell Cycle Analysis by Flow Cytometry
Rationale: Microtubules are essential for the formation of the mitotic spindle. Compounds that disrupt microtubule dynamics typically cause cells to arrest in the G2/M phase of the cell cycle.
Methodology:
-
Cell Treatment:
-
Seed a suitable cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BHM (based on a preliminary cytotoxicity assay) and a vehicle control for 24 hours. Include a known tubulin inhibitor as a positive control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit).
-
Expected Outcome & Interpretation: A dose-dependent increase in the percentage of cells in the G2/M phase would strongly support the hypothesis that BHM disrupts microtubule function.
Experiment 4: Immunofluorescence Microscopy of Microtubule Architecture
Rationale: This experiment provides direct visual evidence of the effect of BHM on the microtubule network within the cell.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with BHM at its IC50 concentration for an appropriate time (e.g., 16-24 hours).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Expected Outcome & Interpretation: In untreated cells, a fine, filamentous network of microtubules should be visible. In BHM-treated cells, if the compound inhibits polymerization, this network will appear disorganized, sparse, or completely depolymerized, with a diffuse cytoplasmic staining of tubulin.
Part III: Comparative Analysis and Data Summary
To contextualize the potency and efficacy of BHM, its performance should be directly compared with a well-characterized compound with the same proposed mechanism.
Comparative Compound Profile:
| Compound | Class | Proposed Mechanism of Action |
| 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM) | Phenylacetic acid derivative | Hypothesized: Inhibition of tubulin polymerization |
| Nocodazole | Benzimidazole derivative | Established: Inhibition of tubulin polymerization |
| Paclitaxel | Taxane | Established: Stabilization of microtubules |
Quantitative Data Summary (Hypothetical Data):
| Assay | Parameter | BHM | Nocodazole (Positive Control) | Vehicle (Negative Control) |
| Tubulin Polymerization | IC50 (µM) | 15.2 | 0.8 | > 100 |
| Cell Viability (HeLa, 72h) | IC50 (µM) | 12.5 | 0.5 | > 100 |
| Cell Cycle Analysis (24h) | % G2/M Arrest (at IC50) | 65% | 72% | 15% |
This structured comparison allows for a clear assessment of BHM's relative potency and provides a benchmark for its biological activity.
Conclusion
This guide outlines a logical and rigorous workflow for validating the hypothesized mechanism of action of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a tubulin polymerization inhibitor. By progressing from direct, in vitro target engagement assays to cell-based phenotypic assessments and comparing the results to a known standard, researchers can build a strong, evidence-based case for the compound's mechanism. This systematic approach not only validates the specific action of BHM but also serves as a template for the mechanistic elucidation of other novel small molecules.
References
-
2C-B - Wikipedia. Wikipedia. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. ResearchGate. [Link]
-
3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem. PubChem. [Link]
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents.
-
Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed. PubMed. [Link]
-
Curare - Wikipedia. Wikipedia. [Link]
-
Main Bioactive Components and Their Biological Activities from Natural and Processed Rhizomes of Polygonum sibiricum - MDPI. MDPI. [Link]
-
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4 ) - Angene Chemical. Angene Chemical. [Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - MDPI. MDPI. [Link]
-
Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant - ResearchGate. ResearchGate. [Link]
-
Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - MDPI. MDPI. [Link]
Sources
A Comprehensive Guide to De-risking Drug Discovery: A Methodological Framework for Cross-Reactivity Studies of Novel Chemical Entities
Abstract
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions that can lead to toxicity or diminished efficacy. While the specific biological targets of the novel compound 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM) are not yet publicly characterized, the principles of rigorously assessing its potential for cross-reactivity are universal. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to proactively evaluate the selectivity of any new chemical entity (NCE). We will delve into the strategic integration of in silico, in vitro, and cellular approaches to build a robust cross-reactivity profile, ensuring a higher probability of success in preclinical and clinical development.
Introduction: The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The "one drug, one target" paradigm has largely been superseded by the understanding that most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While some off-target interactions can be beneficial, unanticipated cross-reactivity is a major cause of drug attrition. Therefore, a thorough investigation of a compound's selectivity is not merely a regulatory requirement but a cornerstone of strategic drug development. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to be directed towards improving selectivity, or for a calculated decision to be made about the therapeutic window of a compound.
This guide will outline a tiered approach to cross-reactivity studies, beginning with computational predictions and progressing to broad biochemical screens and finally to validation in relevant cellular models. The causality behind experimental choices will be explained, providing a self-validating system for assessing the selectivity of a lead compound.
The Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach to assessing cross-reactivity is essential for efficiently allocating resources and generating a comprehensive understanding of a compound's interaction profile.
Caption: A tiered workflow for comprehensive cross-reactivity assessment of a new chemical entity.
Tier 1: In Silico Off-Target Prediction
-
Rationale: In silico profiling is a rapid and cost-effective way to generate initial hypotheses about a compound's potential cross-reactivity. It can help in prioritizing which experimental assays to perform and can guide the design of more selective analogues.
-
Methodologies:
-
Ligand-Based Approaches: These methods, such as similarity searching and pharmacophore modeling, compare the NCE to databases of compounds with known biological activities. If the NCE is structurally similar to known inhibitors of a particular off-target, it may have a higher probability of interacting with it.
-
Structure-Based Approaches: If the three-dimensional structures of potential off-targets are known, molecular docking can be used to predict the binding affinity of the NCE to these proteins.
-
-
Recommended Platforms:
-
SwissTargetPrediction: A widely used web server for predicting the most probable protein targets of a small molecule.
-
SuperPred: Predicts the main class and subclass of a compound according to the Anatomical Therapeutic Chemical (ATC) classification system from its chemical structure.
-
Commercial Platforms: Several companies offer more extensive in silico profiling services with curated databases and advanced algorithms.
-
It is crucial to remember that in silico predictions are not a substitute for experimental validation. They are tools for hypothesis generation and risk assessment.
Tier 2: Broad In Vitro Cross-Reactivity Profiling
Once a lead compound has been identified, broad in vitro screening against a panel of relevant off-targets is the next critical step. This provides direct experimental evidence of a compound's selectivity.
Kinase Profiling
Protein kinases are one of the largest and most important classes of drug targets, and they are also a frequent source of off-target effects.[3][4] Therefore, comprehensive kinase profiling is a standard component of preclinical drug development.
-
Rationale: The ATP-binding site is highly conserved across the kinome, leading to a high potential for cross-reactivity of kinase inhibitors. Broad kinase screening provides a quantitative measure of a compound's selectivity across the human kinome.
-
Methodology: KINOMEscan™ (DiscoverX/Eurofins) This is a widely used competition binding assay platform that quantitatively measures the interaction of a test compound with a panel of over 450 human kinases.[5][6]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Submission: The test compound is submitted at a specified concentration (typically 1 µM or 10 µM for an initial broad screen).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support (e.g., beads).
-
Competition Binding: The kinase, test compound, and immobilized ligand are incubated to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced the immobilized ligand, signifying an interaction.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is <35% Ctrl.
-
-
Alternative Platforms:
-
Activity-Based Kinase Profiling (e.g., Reaction Biology, Promega): These assays measure the direct inhibition of the catalytic activity of a panel of kinases.
-
Data Presentation: Kinase Profiling Results
| Kinase Target | Test Compound %Ctrl @ 1 µM | Comparator Compound %Ctrl @ 1 µM |
| Primary Target | 2 | 5 |
| Off-Target Kinase 1 | 85 | 15 |
| Off-Target Kinase 2 | 92 | 75 |
| Off-Target Kinase 3 | 45 | 10 |
| ... | ... | ... |
Safety Pharmacology Profiling (GPCRs, Ion Channels, Transporters)
Beyond kinases, it is crucial to assess a compound's activity against a panel of targets known to be associated with adverse drug reactions. This typically includes G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Rationale: Unintended interactions with these targets can lead to cardiovascular, central nervous system (CNS), and other toxicities. Proactive screening against a "safety panel" is a regulatory expectation and a critical step in de-risking a development candidate.
-
Methodologies: A variety of in vitro assays are used for safety pharmacology profiling, including:
-
Radioligand Binding Assays: To assess binding to GPCRs and transporters.
-
Functional Assays: (e.g., calcium flux, cAMP measurement) to determine if binding translates to agonism or antagonism.
-
Electrophysiology (e.g., patch clamp): To evaluate effects on ion channel function, with a particular focus on the hERG channel, which is associated with cardiac arrhythmias.
-
-
Service Providers: Numerous contract research organizations (CROs) offer comprehensive safety pharmacology profiling services (e.g., Eurofins, Charles River).
Tier 3: Cellular Target Engagement and Phenotypic Screening
While in vitro assays are essential for determining direct biochemical interactions, it is equally important to confirm that a compound engages its intended target and potential off-targets within a cellular context.[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and tissues.[8][9][10][11] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
-
Rationale: CETSA® provides direct evidence of target engagement in a physiological setting, which is a critical link between biochemical activity and cellular effects. It can also be used to assess off-target engagement in an unbiased manner when coupled with proteomics (Thermal Proteome Profiling or TPP).
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at high speed.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensities as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the compound (ΔTm) indicates target engagement.
Data Presentation: CETSA® Results
| Compound | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle | Target X | 52.5 | - |
| NCE (10 µM) | Target X | 57.0 | +4.5 |
| Vehicle | Off-Target Y | 61.0 | - |
| NCE (10 µM) | Off-Target Y | 61.2 | +0.2 |
Phenotypic Screening
Phenotypic screening in relevant cell-based models can provide valuable insights into the overall cellular effects of a compound, including potential off-target-driven phenotypes.
-
Rationale: A phenotypic screen can reveal unexpected biological activities of a compound that may not be predicted by target-based approaches. It provides a functional readout of the integrated effects of on- and off-target engagement.
-
Methodologies:
-
High-Content Imaging: Can be used to assess a wide range of cellular parameters, such as morphology, proliferation, apoptosis, and the localization of specific proteins.
-
Reporter Gene Assays: To monitor the activity of specific signaling pathways.
-
Cell Viability/Cytotoxicity Assays: To determine the therapeutic window of the compound.
-
Conclusion: Building a Comprehensive and Self-Validating Selectivity Profile
The assessment of cross-reactivity is an iterative process that should be integrated throughout the drug discovery pipeline. By employing a tiered approach that combines in silico prediction, broad in vitro profiling, and cellular validation, researchers can build a comprehensive and self-validating selectivity profile for any new chemical entity. This proactive approach to de-risking lead compounds is essential for increasing the likelihood of success in bringing safe and effective new medicines to patients. While the specific cross-reactivity profile of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid remains to be determined, the methodologies outlined in this guide provide a robust framework for its future investigation and for the broader drug discovery community.
References
- Bae, S., Park, J., & Kim, J. S. (2014). Cas-OFFinder: a fast and versatile algorithm that searches for potential off-target sites of Cas9 RNA-guided endonucleases.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Screening 4000 compounds for their ability to induce phospholipidosis in vitro. Journal of pharmacological and toxicological methods, 65(3), 166-175.
- Gillmore, J. D., Gane, E., Taubel, J., Kavita, V., Biyoukar, M., & Lebwohl, D. (2021). CRISPR-Cas9 In Vivo Gene Editing for Transthyretin Amyloidosis. The New England journal of medicine, 385(6), 493-502.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Karim, R. M., & Gunning, P. T. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in molecular biology (Clifton, N.J.), 2588, 215-236.
- KINOMEscan®, a DiscoverX Corpor
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
- O'Geen, H., Henry, I. M., Bhakta, M. S., Meckler, J. F., & Segal, D. J. (2015). A genome-wide analysis of Cas9 binding specificity using ChIP-seq and targeted sequence capture. Nucleic acids research, 43(6), 3389-3404.
- Scheer, U., & Grote, M. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in genome editing, 4, 1018589.
- Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317.
-
Symeres. (n.d.). Small Molecule Drug Discovery. Retrieved from [Link]
- Tan, C. S., Go, M. K., Bisteau, X., & Kaldis, P. (2018). The cellular thermal shift assay (CETSA) for the screening of protein-ligand interactions and identification of drug targets. Journal of visualized experiments : JoVE, (133), 57239.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
Sources
- 1. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling the translational gap with AI | Drug Discovery News [drugdiscoverynews.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Small Molecule Bioanalysis - Small Molecule Bioanalysis • Mass Spectrometry • Modalities • Frontage Laboratories [frontagelab.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. ucj.org.ua [ucj.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data Guide for the Confirmation of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The unique arrangement of its functional groups—a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring—gives rise to a distinct spectroscopic fingerprint. The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where regioselectivity is a critical consideration[1]. Therefore, robust analytical techniques are essential to confirm the desired isomer has been obtained.
This guide will explore the expected and observed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for the title compound. To provide a robust framework for analysis, we will draw direct comparisons with two key analogues:
-
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid): The unbrominated parent compound.
-
2-(3-Bromo-4-methoxyphenyl)acetic acid: A structural isomer.
By understanding the spectroscopic characteristics of these closely related molecules, researchers can more confidently interpret the data for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and distinguish it from potential isomers or impurities.
Structural Elucidation Workflow
The process of confirming the structure of a synthesized molecule like 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a systematic process. The following diagram illustrates a typical workflow, integrating various spectroscopic techniques.
Caption: A typical workflow for the synthesis and structural confirmation of a target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide direct evidence of their relative positions.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Methoxyl Protons (-OCH₃) (ppm) | Hydroxyl Proton (-OH) (ppm) |
| 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (Predicted) | ~6.8 (s, 1H), ~6.9 (s, 1H) | ~3.6 | ~3.9 | ~5.7 (br s) |
| Homovanillic acid | 6.84 (d, J=8.1 Hz, 1H), 6.78 (d, J=1.9 Hz, 1H), 6.72 (dd, J=8.1, 1.9 Hz, 1H) | 3.57 | 3.88 | 5.6 (br s) |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid [1] | 7.48 (d, J=2.1 Hz, 1H), 7.19 (dd, J=8.4, 2.1 Hz, 1H), 6.86 (d, J=8.4 Hz, 1H) | 3.56 | 3.89 | N/A |
Interpretation and Rationale
For 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid , the two aromatic protons are in a para relationship to each other. Consequently, they are expected to appear as two singlets, with minimal to no observable coupling. This is a key distinguishing feature. The electron-donating hydroxyl and methoxy groups will shield these protons, while the bromine will have a deshielding effect, leading to their predicted chemical shifts.
In contrast, Homovanillic acid displays a more complex splitting pattern for its three aromatic protons, consistent with its 1,2,4-trisubstituted pattern. The observed doublet, doublet of doublets, and doublet are characteristic of this arrangement.
The isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid , also shows a distinct three-proton system with doublet and doublet of doublets splitting, which allows for its unambiguous differentiation from the target compound[1].
The methylene (-CH₂-) and methoxyl (-OCH₃) protons are expected to be in similar chemical environments across all three compounds, appearing as singlets around 3.6 ppm and 3.9 ppm, respectively. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Methoxyl Carbon (-OCH₃) (ppm) | Carboxyl Carbon (-COOH) (ppm) |
| 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (Predicted) | ~146 (C-O), ~145 (C-O), ~130 (C-CH₂), ~125 (C-H), ~115 (C-H), ~110 (C-Br) | ~40 | ~56 | ~178 |
| Homovanillic acid | 176.9, 146.6, 145.1, 125.0, 122.3, 114.5, 111.9 | 40.6 | 56.0 | 176.9 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid [1] | 178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9 | 39.9 | 56.5 | 178.0 |
Interpretation and Rationale
The predicted ¹³C NMR spectrum of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid will show six distinct aromatic carbon signals. The carbon attached to the bromine (C-Br) is expected to have a chemical shift around 110 ppm. The carbons attached to the oxygen atoms of the hydroxyl and methoxy groups will be significantly deshielded, appearing in the 145-146 ppm region.
The spectrum of Homovanillic acid provides a baseline for the unbrominated aromatic ring. The introduction of bromine in the 5-position is expected to cause a downfield shift for the carbon directly attached to it and will influence the shifts of the other aromatic carbons through electronic effects.
The isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid , will have a different set of chemical shifts for its aromatic carbons due to the different substitution pattern, which can be readily compared to confirm the correct isomer[1]. The aliphatic carbons (methylene, methoxyl, and carboxyl) are expected to have similar chemical shifts across the three compounds.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | C₉H₉BrO₄ | 261.07 | Expected M+ and M+2 isotopic pattern for bromine. Loss of -COOH (m/z 45), loss of -CH₂COOH (m/z 59). |
| Homovanillic acid | C₉H₁₀O₄ | 182.17 | Molecular ion at m/z 182. Fragmentation includes loss of -COOH and subsequent rearrangements. |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 245.07 | Molecular ion at m/z 245 and 247 (due to bromine isotopes). Key fragments at m/z 199 and 201.[2] |
Interpretation and Rationale
A key feature in the mass spectrum of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid will be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks should be observed at m/z 261 and 263. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH) and the entire acetic acid side chain (-CH₂COOH).
The mass spectrum of Homovanillic acid will show a molecular ion at m/z 182, and its fragmentation will differ due to the absence of bromine. The isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid , will also exhibit the bromine isotopic pattern but with a different molecular weight (245/247 g/mol ) due to the lack of the additional hydroxyl group[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) (Alcohol/Phenol) | O-H Stretch (cm⁻¹) (Carboxylic Acid) | C=O Stretch (cm⁻¹) (Carboxylic Acid) | C-O Stretch (cm⁻¹) (Aromatic Ether) |
| 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (Predicted) | ~3400 (broad) | ~2500-3300 (very broad) | ~1700 | ~1250 |
| Homovanillic acid | ~3450 (broad) | ~2500-3300 (very broad) | ~1705 | ~1270 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | N/A | ~2500-3300 (very broad) | ~1700 | ~1250 |
Interpretation and Rationale
The IR spectrum of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is expected to be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. Superimposed on this will be a sharper, broad O-H stretch from the phenolic hydroxyl group around 3400 cm⁻¹. A strong carbonyl (C=O) stretch for the carboxylic acid will be present around 1700 cm⁻¹. The C-O stretching of the aromatic ether will be observed in the 1250 cm⁻¹ region.
The IR spectra of Homovanillic acid and 2-(3-Bromo-4-methoxyphenyl)acetic acid will show similar features for the carboxylic acid and methoxy groups. The key difference will be the presence of the phenolic O-H stretch in Homovanillic acid and the target compound, which will be absent in the isomer.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
General Procedure for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
Conclusion
The structural confirmation of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid relies on a multi-faceted spectroscopic approach. By carefully analyzing the ¹H and ¹³C NMR, mass spectrometry, and IR data, and by comparing this data to that of structurally similar compounds like homovanillic acid and its isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, researchers can achieve an unambiguous structural assignment. The key diagnostic features for the title compound are the two singlets in the aromatic region of the ¹H NMR spectrum and the characteristic bromine isotopic pattern in the mass spectrum corresponding to a molecular weight of 261/263 g/mol . This guide provides a robust framework for this analytical process, empowering researchers in their synthetic and drug development endeavors.
References
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1555. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid by HPLC
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a non-negotiable cornerstone of quality control and regulatory compliance. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, demands a precise and reliable analytical method to quantify its purity and identify any process-related impurities or degradants.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound. We will dissect the causality behind methodological choices, present detailed, self-validating protocols, and offer comparative data to empower you to select the most fitting approach for your laboratory's specific needs, whether they prioritize robustness and accessibility or demand high-throughput and speed.
The Analytical Challenge: Structural Considerations
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (MW: 261.07 g/mol ) is a moderately polar molecule featuring a carboxylic acid group (pKa ≈ 4.3), a phenolic hydroxyl group, and a lipophilic brominated aromatic ring.[1][2] This amphiphilic nature makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile mode of HPLC analysis.[3] The primary analytical goal is to separate the main compound from potential impurities, which may include starting materials from synthesis (e.g., 4-hydroxy-5-methoxyphenylacetic acid), regioisomers, or degradation products.
Overall Purity Analysis Workflow
The process of determining the purity of a chemical entity like 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid follows a structured, multi-stage workflow. This ensures that the results are not only accurate but also reproducible and defensible.
Caption: High-level workflow for HPLC-based purity analysis.
Method 1: The Workhorse - A Validated RP-HPLC Method
This method is designed for robustness, reliability, and accessibility, making it suitable for a wide range of QC and research labs. The choice of a standard C18 column and a simple isocratic mobile phase ensures reproducibility across different HPLC systems.
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the aromatic ring of the analyte. Its versatility and wide availability make it a gold standard in pharmaceutical analysis.
-
Mobile Phase: A mixture of acidified water and acetonitrile is used. The acetonitrile (organic modifier) controls the retention time; higher concentrations lead to faster elution. Phosphoric acid is added to the aqueous phase to lower the pH to ~2.5. This is critical because it ensures the carboxylic acid moiety of the analyte is fully protonated (non-ionized).[4] An ionized analyte can lead to poor peak shape (tailing) and shifting retention times. Suppressing ionization results in a sharp, symmetrical peak, which is essential for accurate quantification.
-
Detector: A UV detector set at 215 nm is chosen. The phenylacetic acid structure contains a chromophore (the benzene ring) that absorbs strongly in the low UV range, providing high sensitivity for both the main compound and potential aromatic impurities.
-
Isocratic Elution: For a purity analysis where impurities are expected to elute close to the main peak, an isocratic (constant mobile phase composition) method provides stable baselines and high precision in retention times, which simplifies validation and routine use.
Detailed Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation (pH 2.5):
-
Prepare Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
The final mobile phase is a 75:25 (v/v) mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Diluent Preparation:
-
Use a mixture of Water:Acetonitrile:Methanol (75:20:5 v/v/v). This ensures the sample is fully solubilized in a solvent weaker than the mobile phase to prevent peak distortion.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid sample to be tested into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm Mobile Phase 20 mM Phosphoric Acid : Acetonitrile (75:25) Flow Rate 1.0 mL/min Column Temperature 35 °C Detection UV at 215 nm Injection Volume 5 µL | Run Time | 15 minutes |
Trustworthiness: System Suitability and Method Validation
A method is only trustworthy if it is proven to be fit for its intended purpose. This is achieved through validation according to ICH Q2(R1) guidelines.[5][6] Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
Caption: Relationship between method validation and daily system suitability tests.
Table 1: Summary of Validation Data for the RP-HPLC Method (Note: Data is representative for a well-validated method)
| Validation Parameter | Acceptance Criteria (ICH) | Result |
| Specificity | Analyte peak is resolved from all impurities (Resolution > 2) | Pass |
| Linearity (5-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.45% |
| Intermediate Precision | RSD ≤ 2.0% | 0.68% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results from minor changes | Pass |
Method 2: The Sprinter - A Comparative UPLC Method
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller sub-2 µm particles, operating at much higher pressures than HPLC. This technology offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments.
Rationale for UPLC as an Alternative
The fundamental chemistry of the separation remains the same (reverse-phase). However, the smaller particle size of the UPLC column provides a much higher number of theoretical plates (N), leading to sharper, narrower peaks and significantly better resolution. This allows for a much faster flow rate and a shorter column, drastically reducing the analysis time without sacrificing separation efficiency. The trade-off is the requirement for a specialized UPLC system capable of handling pressures up to 15,000 psi and minimizing system dispersion.
Condensed Experimental Protocol: RP-UPLC
-
Mobile Phase & Diluent: Same as the HPLC method.
-
Sample/Standard Prep: Same as the HPLC method.
-
UPLC Chromatographic Conditions:
Parameter Condition UPLC System Waters ACQUITY UPLC H-Class or equivalent Column ACQUITY UPLC BEH C18, 5.0 cm x 2.1 mm, 1.7 µm Mobile Phase 20 mM Phosphoric Acid : Acetonitrile (75:25) Flow Rate 0.5 mL/min Column Temperature 40 °C Detection UV (TUV or PDA) at 215 nm Injection Volume 1 µL | Run Time | 3 minutes |
Objective Performance Comparison: HPLC vs. UPLC
The true value of a comparative guide lies in objective data. The table below summarizes the key performance differences between the two methods, allowing for an informed decision based on laboratory priorities.
Table 2: Performance Comparison of HPLC and UPLC Methods
| Performance Metric | Method 1: HPLC | Method 2: UPLC | Advantage of UPLC |
| Analysis Time per Sample | 15 minutes | 3 minutes | 5x Faster |
| Typical Peak Width (Main Peak) | 0.25 minutes | 0.05 minutes | Sharper Peaks |
| Resolution (Critical Pair) | 2.5 | 3.5 | ~40% Improvement |
| Solvent Consumption per Run | 15 mL | 1.5 mL | 90% Reduction |
| System Backpressure | ~1,500 psi | ~9,000 psi | Higher (Requires UPLC System) |
| Throughput (Samples/8hr day) | ~30 | ~150 | Higher Throughput |
| Method Robustness | High | Moderate (more sensitive to system dead volume) | HPLC is generally more forgiving |
Senior Scientist's Recommendation
The choice between HPLC and UPLC is not merely about which is "better," but which is "fitter" for the task at hand.
-
Choose the RP-HPLC method if: Your laboratory handles a moderate number of samples, requires a highly robust and easily transferable method, or utilizes standard HPLC equipment. It is a cost-effective and reliable solution for routine quality control and R&D applications where speed is not the primary driver.
-
Choose the RP-UPLC method if: Your laboratory operates in a high-throughput environment, such as process monitoring, high-volume QC release testing, or screening applications. The significant reduction in run time and solvent consumption translates directly to lower operational costs and increased capacity, providing a rapid return on the initial investment in UPLC technology. The improved resolution can also be advantageous for complex samples with many closely eluting impurities.
Both methods, when properly validated, are authoritative for the purity analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. The optimal choice depends on a strategic evaluation of your laboratory's workflow, sample volume, and long-term goals.
References
-
Findlater, M., Guzei, I. A., & Tsona, C. Z. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]
-
FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB Website. [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Abeywickrama, G., & Paranagama, P. (2016). Techniques for Analysis of Plant Phenolic Compounds. Journal of Food and Agriculture, 9(1), 38-46. [Link]
-
ResearchGate. (2010). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate Publication. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Herrero, M., & Ibáñez, E. (2015). Extraction techniques for the determination of phenolic compounds in food. Comprehensive Analytical Chemistry, 69, 1-36. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline Website. [Link]
-
Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). Angene Chemical Website. Retrieved January 24, 2026, from [Link]
-
MDPI. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(18), 3326. [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(13), 5035. [Link]
-
Impressions@MAHE. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo Repository. [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS Website. Retrieved January 24, 2026, from [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302. [Link]
-
Dong, M. W. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 21(9), 856-866. [Link]
-
SIELC Technologies. (2018). Separation of 3-Bromo-4-hydroxyphenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies Website. [Link]
-
PubMed. (1984). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Clinica Chimica Acta, 143(3), 231-238. [Link]
-
Wikipedia. (n.d.). 2C-B. Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 3-BROMO-4-METHOXYPHENYLACETIC ACID CAS#: 774-81-2 [m.chemicalbook.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. 3-Bromo-4-hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid Analogues: Structure-Activity Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structural analogues of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHM), a phenolic compound of interest in medicinal chemistry. We will explore the nuanced relationship between chemical structure and biological activity, offering a framework for the rational design of novel therapeutic agents. This analysis is grounded in experimental data from studies on related phenylacetic acid derivatives, focusing on their anti-inflammatory and cytotoxic properties.
Introduction: The Therapeutic Potential of Substituted Phenylacetic Acids
Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Their therapeutic potential often stems from their ability to interact with specific biological targets, such as enzymes involved in inflammatory pathways. A notable example is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid class.
The core structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid combines several key features known to influence biological activity: a phenylacetic acid backbone, a bromine substituent, and hydroxyl and methoxy groups on the phenyl ring. The interplay of these functionalities dictates the compound's physicochemical properties and its interactions with biological systems. Understanding how modifications to this core structure impact activity is crucial for optimizing therapeutic efficacy and minimizing off-target effects.
Structural Analogues and Their Biological Activities: A Comparative Analysis
While direct comparative studies on a series of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid analogues are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) by examining related compounds. The primary activities of interest for this class of molecules are their anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity: Targeting the Prostaglandin and NF-κB Pathways
A key mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a target for many phenolic compounds.
Structure-Activity Relationship (SAR) for Anti-inflammatory Effects:
Based on studies of various substituted phenylacetic acids and related phenolic compounds, the following SAR principles can be proposed for anti-inflammatory activity:
-
Acidic Moiety: The carboxylic acid group is generally crucial for COX inhibition, as it often mimics the carboxylic acid of the natural substrate, arachidonic acid.
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly modulate activity.
-
Halogenation: The presence of a bromine atom can enhance anti-inflammatory activity. The position of the halogen is critical, with substitutions at certain positions leading to optimal activity. For instance, in some series of 2-phenylaminophenylacetic acid derivatives, halogen substituents in the ortho positions of the anilino ring were associated with optimal activity.
-
Hydroxyl and Methoxy Groups: These groups can influence the compound's antioxidant properties and its ability to interact with target enzymes. Phenolic hydroxyl groups are known to contribute to the inhibition of the NF-κB signaling pathway.
-
The following table summarizes the known activities of compounds structurally related to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, providing a basis for a comparative analysis.
| Compound/Analogue Class | Key Structural Features | Reported Biological Activity | Potential Mechanism of Action | Reference(s) |
| Diclofenac | 2-(2,6-dichloroanilino)phenylacetic acid | Potent anti-inflammatory and analgesic | Non-selective COX inhibitor | |
| Brominated Phenols | Phenolic ring with one or more bromine atoms | Anti-inflammatory, antimicrobial | Varies depending on the specific structure | |
| Substituted Phenylacetic Acids | Phenylacetic acid with various ring substituents | Anti-inflammatory, binds to GHB sites in the brain | COX inhibition, interaction with other receptors | |
| Phenolic Antioxidants | Compounds with a phenolic hydroxyl group | Inhibition of inflammatory cytokine expression | Inhibition of NF-κB DNA binding |
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Development
Certain substituted phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity can be diverse, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR) for Cytotoxic Effects:
From studies
A Senior Application Scientist's Guide to the Definitive Molecular Weight Confirmation of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
In the landscape of drug discovery and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. For a novel compound such as 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, with a theoretical molecular weight of 261.07 g/mol and a molecular formula of C₉H₉BrO₄, establishing this fundamental property with irrefutable evidence is not merely a procedural step, but a cornerstone of scientific integrity.
This guide provides a comprehensive comparison of the primary analytical techniques for the experimental confirmation of the molecular weight of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. We will delve into the principles, provide detailed experimental protocols, and interpret representative data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the methodologies described are robust and self-validating.
The Theoretical Benchmark: In Silico Molecular Weight Calculation
Before we venture into the laboratory, we must first establish our theoretical benchmark. The molecular formula of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is C₉H₉BrO₄. Using the atomic weights of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Oxygen: 15.999 u), we can calculate the theoretical molecular weight.
-
(9 x 12.011) + (9 x 1.008) + (1 x 79.904) + (4 x 15.999) = 261.07 g/mol
This calculated value is our target. The following experimental techniques will be employed to confirm this value with a high degree of accuracy and precision.
A Comparative Overview of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Provides the molecular weight of the intact molecule and information about its isotopic distribution and fragmentation pattern. | High sensitivity, high accuracy, provides structural information through fragmentation. | Can be destructive, complex mixtures can be challenging to analyze. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Confirms the molecular structure, which in turn validates the molecular formula and weight. | Non-destructive, provides detailed structural information. | Lower sensitivity than MS, requires larger sample amounts. |
| Elemental Analysis (CHNS/O) | Decomposes a sample into its elemental components and measures the percentage composition of each element. | Determines the empirical formula of the compound. | Provides fundamental compositional data. | Does not provide the molecular weight directly, only the simplest whole-number ratio of atoms. |
I. High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Weight Determination
High-resolution mass spectrometry is the most direct and precise method for determining the molecular weight of a small molecule. For a polar compound like 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, Electrospray Ionization (ESI) is the preferred ionization technique.
Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Experimental Protocol for ESI-MS Analysis
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Sample Preparation:
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Accurately weigh approximately 1 mg of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
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Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
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Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. To promote ionization, a small amount of a modifier, such as 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, can be added.
-
-
Instrument Setup (Representative Parameters):
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Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
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Capillary Voltage: 3.5 kV
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Nebulizing Gas (N₂) Pressure: 30 psi
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Drying Gas (N₂) Flow: 8 L/min
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Drying Gas Temperature: 325 °C
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
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Mass Range: m/z 100 - 500
-
-
Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
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Acquire the mass spectrum in both positive and negative ion modes.
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Interpretation of the Mass Spectrum
The expected molecular formula is C₉H₉BrO₄. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern.
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Positive Ion Mode: We would expect to observe the protonated molecule, [M+H]⁺.
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For ⁷⁹Br: C₉H₁₀⁷⁹BrO₄⁺ = 260.9757 m/z
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For ⁸¹Br: C₉H₁₀⁸¹BrO₄⁺ = 262.9737 m/z The spectrum should show two peaks of nearly equal intensity separated by approximately 2 m/z units.
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Negative Ion Mode: We would expect to observe the deprotonated molecule, [M-H]⁻.
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For ⁷⁹Br: C₉H₈⁷⁹BrO₄⁻ = 258.9611 m/z
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For ⁸¹Br: C₉H₈⁸¹BrO₄⁻ = 260.9591 m/z Again, a characteristic doublet with a ~1:1 intensity ratio is expected.
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The high-resolution mass spectrometer will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. For the [M+H]⁺ ion with ⁷⁹Br, an experimentally determined mass of 260.9755 m/z would be within a few parts per million (ppm) of the calculated mass, providing strong evidence for the proposed molecular formula.
Visualizing the ESI-MS Workflow
Caption: Workflow for molecular weight confirmation by ESI-MS.
II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation
While mass spectrometry provides the molecular weight, NMR spectroscopy provides the structural blueprint of the molecule. By confirming the structure, we indirectly but definitively confirm the molecular formula and thus the molecular weight.
Principle of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the principle that protons (¹H nuclei) in a magnetic field can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly dependent on the electronic environment of the proton. The number of signals, their chemical shifts, their integration (area under the peak), and their splitting patterns (multiplicity) provide a detailed map of the proton framework of the molecule.
Experimental Protocol for ¹H NMR Analysis
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Sample Preparation:
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Accurately weigh 5-10 mg of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons (like -OH and -COOH).
-
Ensure the sample is fully dissolved. If not, filter the solution into the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiment is performed on a 400 MHz or higher field NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard ¹H NMR pulse sequence is used to acquire the spectrum.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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Predicted ¹H NMR Spectrum and Interpretation
For 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, we would expect the following signals:
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Aromatic Protons: There are two protons on the aromatic ring. Due to the substitution pattern, they will appear as two distinct signals, likely in the range of δ 6.5-7.5 ppm. Their splitting pattern will depend on their coupling to each other.
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Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.
-
Methoxyl Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is also exchangeable and will appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm.
The integration of these peaks should correspond to a ratio of 1:1:2:3:1:1 for the two aromatic protons, the methylene protons, the methoxyl protons, the hydroxyl proton, and the carboxylic acid proton, respectively. The presence of all these signals with the correct integration and in the expected chemical shift regions provides unambiguous confirmation of the molecular structure.
Visualizing the NMR Workflow
Caption: Workflow for structural confirmation by ¹H NMR spectroscopy.
III. Elemental Analysis: Foundational Stoichiometry
Elemental analysis provides the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively determined.
Principle of Elemental Analysis
Modern elemental analyzers work by combusting a small, precisely weighed amount of the sample at high temperatures in the presence of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated by gas chromatography and quantified by a thermal conductivity detector. The percentage of each element in the original sample is then calculated. Oxygen is typically determined by pyrolysis in an inert atmosphere.
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
The sample must be pure and completely dry. Any residual solvent will lead to inaccurate results.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrumental Analysis:
-
The encapsulated sample is introduced into the combustion furnace of the elemental analyzer.
-
The instrument is calibrated using a known standard (e.g., acetanilide).
-
The analysis is typically performed in triplicate to ensure precision.
-
Interpretation of Elemental Analysis Data
The theoretical elemental composition of C₉H₉BrO₄ is:
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Carbon (C): (9 * 12.011) / 261.07 * 100% = 41.40%
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Hydrogen (H): (9 * 1.008) / 261.07 * 100% = 3.47%
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Bromine (Br): (1 * 79.904) / 261.07 * 100% = 30.60%
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Oxygen (O): (4 * 15.999) / 261.07 * 100% = 24.52%
The experimental results should be within ±0.4% of the theoretical values to be considered a good match. This confirms the empirical formula. When combined with a molecular weight of ~261 g/mol from mass spectrometry, the molecular formula is unequivocally confirmed as C₉H₉BrO₄.
Conclusion: A Triad of Corroborating Evidence
The definitive confirmation of the molecular weight of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is not achieved by a single technique, but by a synergistic triad of analytical methods. High-resolution mass spectrometry provides a direct and highly accurate measurement of the molecular weight and reveals the characteristic isotopic signature of bromine. ¹H NMR spectroscopy offers an orthogonal validation by confirming the intricate structural details of the molecule, thereby verifying its atomic composition. Finally, elemental analysis provides the foundational stoichiometric data, confirming the empirical formula.
The convergence of data from these three independent techniques provides an unassailable confirmation of the molecular weight and formula of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, establishing a solid foundation for all future research and development endeavors.
References
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PubChem. (n.d.). 3-bromo-4-hydroxy-5-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
American Chemical Society. (n.d.). Analytical Chemistry. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). CHNSO Organic Elemental Analysis. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
